molecular formula C22H31O5- B10769630 4S,5R-17S-resolvin

4S,5R-17S-resolvin

Cat. No.: B10769630
M. Wt: 375.5 g/mol
InChI Key: YKPLJNOOLKUEBS-RIYRYSNMSA-M
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Description

4S,5R-17S-Resolvin is a specialized pro-resolving mediator (SPM) belonging to the resolvin D series, derived from the omega-3 fatty acid docosahexaenoic acid (DHA). This stereochemically pure compound is a potent endogenous lipid mediator that actively promotes the resolution of inflammation without being immunosuppressive. Its primary research value lies in its ability to halt neutrophil infiltration, enhance macrophage phagocytosis of apoptotic cells and microbial debris, and reduce the production of pro-inflammatory cytokines. The specific stereochemistry (4S,5R-17S) is critical for its biological activity and high-affinity binding to receptors such as GPR32/DRV1, initiating pro-resolving signaling cascades.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H31O5-

Molecular Weight

375.5 g/mol

IUPAC Name

(4S,5R,6E,8E,10Z,13Z,15E,17S,19Z)-4,5,17-trihydroxydocosa-6,8,10,13,15,19-hexaenoate

InChI

InChI=1S/C22H32O5/c1-2-3-11-14-19(23)15-12-9-7-5-4-6-8-10-13-16-20(24)21(25)17-18-22(26)27/h3-4,6-13,15-16,19-21,23-25H,2,5,14,17-18H2,1H3,(H,26,27)/p-1/b6-4-,9-7-,10-8+,11-3-,15-12+,16-13+/t19-,20+,21-/m0/s1

InChI Key

YKPLJNOOLKUEBS-RIYRYSNMSA-M

Isomeric SMILES

CC/C=C\C[C@@H](/C=C/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCC(=O)[O-])O)O)O

Canonical SMILES

CCC=CCC(C=CC=CCC=CC=CC=CC(C(CCC(=O)[O-])O)O)O

Origin of Product

United States

Biosynthesis and Endogenous Production of 4s,5r 17s Resolvin

Precursors in 4S,5R-17S-Resolvin Biosynthesis

Docosahexaenoic Acid (DHA) as Omega-3 Polyunsaturated Fatty Acid Precursor

The primary precursor for the biosynthesis of all D-series resolvins, including this compound, is docosahexaenoic acid (DHA). mdpi.comresearchgate.netjmb.or.kr DHA is an omega-3 polyunsaturated fatty acid that is a significant component of cell membranes. jmb.or.krebi.ac.uk The biosynthesis of D-series resolvins is initiated when DHA is released from membrane phospholipids. biorxiv.org This process is a key step in the body's natural mechanism to control and resolve inflammation. researchgate.netfrontiersin.org

Enzymatic Pathways and Key Enzymes

The conversion of DHA into this compound is a multi-step process catalyzed by specific lipoxygenase (LOX) enzymes. mdpi.comnih.gov The sequential action of these enzymes introduces oxygen molecules into the DHA backbone at specific positions, leading to the formation of various intermediates.

15-Lipoxygenase (15-LOX) Activity

The initial and rate-limiting step in the biosynthesis of D-series resolvins is the oxygenation of DHA by 15-lipoxygenase (15-LOX). mdpi.commdpi.com This enzyme, also known as ALOX15, stereospecifically inserts molecular oxygen at the 17th carbon position of DHA, forming the hydroperoxy intermediate 17S-hydroperoxydocosahexaenoic acid (17S-HpDHA). mdpi.compnas.orgnih.gov This reaction is characteristic of mammalian lipoxygenases. nih.gov The presence of 17S-HpDHA and its reduced form, 17S-hydroxydocosahexaenoic acid (17S-HDHA), serves as a marker for the activity of 15-LOX and the initiation of D-series resolvin synthesis. nih.govd-nb.info Recent research also implicates 15-lipoxygenase-2 (15-LOX-2 or ALOX15B) in the biosynthesis of certain resolvins. nih.govfrontiersin.org

5-Lipoxygenase (5-LOX) Activity

Following the initial 15-LOX-mediated oxygenation, the 5-lipoxygenase (5-LOX) enzyme, also known as ALOX5, plays a crucial role in the subsequent steps. mdpi.comjmb.or.kruib.no 5-LOX acts on the 17S-HDHA intermediate, introducing a second hydroperoxide group at the 4th carbon position. mdpi.comuib.no This enzymatic step is essential for the formation of the specific structural features of this compound. The 5-LOX-activating protein (FLAP) is known to be involved in the biosynthesis of some lipoxygenase products; however, its role in the formation of this compound is complex, with some studies suggesting that the conversion of DHA by 5-LOX to certain resolvins can occur independently of FLAP. frontiersin.orgnih.gov

Intermediate Metabolites (e.g., 17S-HpDHA, 7,8-epoxide intermediate)

The biosynthesis of this compound proceeds through a series of key intermediate metabolites. The first of these is 17S-HpDHA , formed by the action of 15-LOX on DHA. mdpi.compnas.org This hydroperoxide is then rapidly reduced to its more stable alcohol form, 17S-HDHA . mdpi.comnih.gov

The subsequent action of 5-LOX on 17S-HDHA generates a hydroperoxide at the C-4 position. uib.no This intermediate is then converted into a transient and unstable epoxide intermediate, specifically a 4S,5S-epoxide . pnas.orgnih.gov The formation of this 4,5-epoxide is a critical branching point in the D-series resolvin pathway. nih.gov The enzymatic hydrolysis of this 4S,5S-epoxy-17S-HDHA intermediate leads directly to the formation of this compound (Resolvin D4). pnas.orguib.no This is distinct from the biosynthesis of other D-series resolvins like RvD1 and RvD2, which are formed via a 7,8-epoxide intermediate. nih.govpnas.org

Transcellular Biosynthesis Mechanisms

The complete synthesis of this compound can occur within a single cell type that expresses both 15-LOX and 5-LOX, such as macrophages and neutrophils. mdpi.com However, a significant portion of resolvin biosynthesis occurs through a process known as transcellular biosynthesis . researchgate.netbiorxiv.orgnih.gov This involves the coordinated action of at least two different cell types.

In this mechanism, one cell type, such as endothelial or epithelial cells, may express 15-LOX and generate the initial 17S-HDHA intermediate from DHA. biorxiv.orgnih.gov This intermediate is then released and taken up by a second cell type, typically leukocytes like neutrophils or macrophages that are rich in 5-LOX. nih.govpnas.org These leukocytes then convert the 17S-HDHA into the final this compound product. nih.gov This intercellular cooperation allows for the localized and efficient production of resolvins at sites of inflammation, where different cell populations are present. biorxiv.org

Research Findings on this compound Biosynthesis

FindingKey EnzymesPrecursor/IntermediateCell Types InvolvedCitation
Initial oxygenation of DHA at C-1715-Lipoxygenase (15-LOX)Docosahexaenoic Acid (DHA)Mononuclear cells, endothelial cells, fibroblasts mdpi.com
Formation of the 4,5-epoxide intermediate5-Lipoxygenase (5-LOX)17S-HDHALeukocytes (neutrophils, macrophages) nih.gov
Hydrolysis of the 4S,5S-epoxide to yield RvD4Epoxide hydrolase4S,5S-epoxy-17S-HDHALeukocytes pnas.orguib.no
Transcellular synthesis of D-series resolvins15-LOX and 5-LOX17S-HDHAKeratinocytes and leukocytes nih.gov

Endogenous Generation and Detection

Occurrence in Biological Exudates.nih.govcaymanchem.comjci.org

This compound, also known as Resolvin D3 (RvD3), is an endogenous lipid mediator that has been identified in resolving inflammatory exudates. nih.govebi.ac.uk Its appearance is notable for occurring late in the resolution phase of inflammation, distinguishing its temporal profile from other lipid mediators. nih.govresearchgate.net For instance, in murine models of peritonitis, RvD3 is detected in the exudates and plays a role in reducing neutrophil infiltration. caymanchem.comnih.gov Furthermore, its presence has been confirmed in self-resolving exudates during active E. coli infection, where it contributes to the resolution of the infection. ebi.ac.uknih.gov The identification of RvD3 in these exudates was achieved through lipid mediator metabololipidomics, a powerful analytical technique that allows for the profiling of these potent signaling molecules. nih.govebi.ac.uk

The initial discovery of the D-series resolvins, including RvD3, was in resolving murine exudates. nih.gov These compounds were subsequently found to be biosynthesized by isolated human leukocytes. nih.gov Research has shown that RvD3 is produced endogenously in sterile inflammatory exudates and its presence has been extended to infectious models as well. nih.gov In a murine model of E. coli infection, RvD3 was identified in peritoneal exudates 24 hours after the administration of the bacteria. nih.gov

Detection in Tissues and Biological Fluids

The specialized pro-resolving mediator (SPM) this compound, or Resolvin D3 (RvD3), has been identified in a variety of human tissues and biological fluids, highlighting its widespread potential role in maintaining homeostasis and resolving inflammation. nih.govjci.orgresearchgate.net Its presence is not limited to sites of active inflammation but has also been noted in healthy tissues, suggesting a constitutive production in certain organs. nih.govjci.org

Human Tears: Specialized pro-resolving mediators, including D-series resolvins, have been identified in human tears. nih.govnih.gov While specific quantification of RvD3 in all studies is not detailed, the presence of its precursors and related D-series resolvins suggests the potential for local biosynthesis and action within the ocular surface environment. nih.gov Some studies have noted sex-specific differences in the levels of resolvins in human tears. frontiersin.org

Serum and Plasma: RvD3 has been detected in human serum and plasma. nih.govjci.orgresearchgate.net In patients with rheumatoid arthritis, serum levels of RvD3 were found to be reduced compared to healthy controls, suggesting a dysregulation of this pro-resolving pathway in chronic inflammatory conditions. researchgate.netnih.gov Conversely, dietary omega-3 supplementation has been shown to increase plasma resolvin levels in certain populations. nih.govjci.org In women with breast cancer, plasma levels of RvD3 were found to be lower in individuals with mutated BRCA1/2 genes compared to those with familial or sporadic forms of the disease. nih.gov

Lymphoid Tissue: D-series resolvins, including RvD1, RvD5, and RvD6, have been prominently identified in human axillary lymph nodes. mdpi.com While this specific study did not highlight RvD3 as the most prominent, the presence of other D-series resolvins suggests that lymphoid tissues are sites of SPM production. nih.govnih.gov The spleen is another lymphoid organ where SPMs are produced upon cell activation. nih.govjci.org

Adipose Tissue: Resolvins, including those from the D-series, are known to be present in adipose tissue. researchgate.netnih.gov In the context of obesity, which is characterized by chronic low-grade inflammation in adipose tissue, the balance of pro-inflammatory and pro-resolving mediators is often skewed. nih.gov One study in mice found that in a high-fat diet group, the relative concentration of RvD3 was significantly reduced in adipose tissue macrophages compared to the lean group. plos.org

Placenta and Breast Milk: SPMs, including D-series resolvins, are present in both the human placenta and breast milk. nih.govjci.org Specifically, RvD1, 17-epi-RvD1, and RvD2 have been identified in the placenta. nih.govjci.org Human milk contains a profile of SPMs, including RvD1, RvD2, RvD3, AT-RvD3, and RvD4, which are believed to contribute to the immunological protection and development of the infant. nih.govharvard.edu The levels of these mediators in breast milk are significantly higher than in plasma, underscoring their importance in early life. mdpi.com

Lung: Endogenous RvD3 has been detected in uninjured lung tissue. nih.gov Following an acid-initiated lung injury in a murine model, the levels of RvD3 significantly increased between 24 and 72 hours post-injury, indicating its role in the response to tissue damage. nih.govpnas.org

Peripheral Blood: Specialized pro-resolving mediators are present in human peripheral blood, and their production can be stimulated upon cell activation. nih.govjci.orgmdpi.com In a model of human granuloma formation, a cysteinyl-resolvin isomer derived from the same precursor as RvD3 and RvD4 significantly inhibited granuloma development by human peripheral blood leukocytes. pnas.org

Skeletal Muscle: Resolvin D2 has been identified in the skeletal muscle of mice following hind limb ischemia and also in skeletal muscle biopsies from humans with peripheral artery disease. nih.govfrontiersin.org While this points to the presence of D-series resolvins in this tissue, specific data on RvD3 levels in skeletal muscle from these studies is not provided. However, other research indicates that RvD3 plays a role in improving insulin (B600854) signaling in skeletal muscle. nih.gov

Bone Marrow: The bone marrow is recognized as an organ that can produce SPMs. researchgate.net Specifically, Resolvin D2 has been identified in the bone marrow of mice during hind limb ischemia. nih.govgrantome.com Furthermore, RvD3 and RvD4 have been detected in human bone marrow cells. mdpi.com

Table 1: Detection of this compound (Resolvin D3) in Human Tissues and Fluids

Tissue/Fluid Detected Research Finding Citations
Human Tears Yes (D-series) D-series resolvins are present, with some studies noting sex-specific differences. nih.govnih.govfrontiersin.org
Serum Yes Reduced levels found in rheumatoid arthritis patients compared to healthy controls. researchgate.netnih.gov
Plasma Yes Levels can be influenced by diet and are lower in breast cancer patients with BRCA1/2 mutations. nih.govjci.orgnih.gov
Lymphoid Tissue Yes (D-series) D-series resolvins are prominent in human axillary lymph nodes. nih.govnih.govmdpi.com
Adipose Tissue Yes Levels can be reduced in adipose tissue macrophages in diet-induced obesity models. researchgate.netnih.govplos.org
Placenta Yes (D-series) D-series resolvins are present, contributing to the local mediator milieu. nih.govjci.orgsci-hub.se
Breast Milk Yes Contains a profile of SPMs including RvD3, at higher concentrations than in plasma. nih.govharvard.edumdpi.com
Lung Yes Present in uninjured lung tissue and increases significantly after injury. nih.govpnas.org
Peripheral Blood Yes (SPMs) SPMs are produced by peripheral blood leukocytes upon activation. nih.govjci.orgpnas.orgmdpi.com
Skeletal Muscle Yes (D-series) D-series resolvins are present, particularly in ischemic conditions. nih.govfrontiersin.orgnih.gov
Bone Marrow Yes Detected in human bone marrow cells. researchgate.netnih.govmdpi.com

Stereochemical Elucidation of this compound.nih.gov

The complete stereochemical structure of this compound (Resolvin D4) was established through a combination of total organic synthesis and matching with the endogenously produced molecule. ebi.ac.uk The definitive structure is 4S,5R,17S-trihydroxydocosa-6E,8E,10Z,13Z,15E,19Z-hexaenoic acid. ebi.ac.ukpnas.orgnih.gov This precise assignment of stereochemistry is crucial because the biological actions of resolvins are stereochemically selective. nih.gov

The biosynthesis of Resolvin D3 (4S,11R,17S-trihydroxy-5Z,7E,9E,13Z,15E,19Z-docosahexaenoic acid) and Resolvin D4 (4S,5R,17S-trihydroxy-6E,8E,10Z,13Z,15E,19Z-docosahexaenoic acid) proceeds through a common intermediate, a 4S,5S-epoxy-resolvin. pnas.orgpnas.orgnih.gov The stereocontrolled total organic synthesis of this epoxide intermediate was instrumental in confirming its role in the biosynthesis of both RvD3 and RvD4. pnas.orgnih.gov

The elucidation process involved preparing synthetic RvD3 and its aspirin-triggered 17R-epimer (AT-RvD3) and then using metabololipidomics to match these synthetic standards to the molecules produced in resolving exudates. nih.govebi.ac.uk This matching confirmed the complete stereochemistry of both RvD3 and AT-RvD3. nih.govebi.ac.uk Similarly, for Resolvin D4, its absolute stereochemical configuration was confirmed by matching the synthetic compound with the endogenous material from resolving exudates in a model of S. aureus infection. ebi.ac.uk The elucidation of these structures has been pivotal for understanding their specific biosynthetic pathways and potent biological functions. nih.govebi.ac.uk More recently, the stereochemical structure of a related cysteinyl-resolvin, 4S,5R-RCTR1, was also elucidated using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and by matching synthetic material to the biogenic compound. nih.govnih.govresearchgate.net

Molecular Targets and Receptor Identification of 4s,5r 17s Resolvin

Other Putative or Indirect Molecular Targets

Transient Receptor Potential Channels (TRPV1/TRPA1)

Transient Receptor Potential (TRP) channels, particularly TRPV1 and TRPA1, are crucial in nociception and are expressed in sensory neurons. The modulation of these channels by resolvins is a key mechanism for their analgesic effects.

Resolvin D1 (RvD1) has been shown to selectively inhibit TRPA1 activity through a pathway involving the free fatty acid receptor 4 (FFAR4) and protein kinase C (PKC) nih.gov. Resolvin E1 (RvE1) inhibits TRPV1, an action that requires both FFAR1 and FFAR4 nih.gov. Resolvin D2 (RvD2) is a potent inhibitor of both TRPV1 and TRPA1 activation in a dose-dependent manner nih.gov.

In the context of 4S,5R-17S-resolvin (Resolvin D4), a study investigating its role in a mouse model of chemotherapy-induced peripheral neuropathy found that both RvD3 and RvD4 had no effect on mechanical allodynia in TRPV1 and TRPA1 deficient mice nih.gov. This suggests that, in this specific pain model, RvD4 does not exert its effects through direct, significant modulation of TRPV1 or TRPA1. This finding indicates a potential for differential actions among the D-series resolvins on these ion channels.

Table 5: Modulation of TRPV1 and TRPA1 by D-Series Resolvins

Resolvin Target Channel(s) Effect
Resolvin D1 (RvD1) TRPA1 Selective inhibition via FFAR4-PKC signaling. nih.gov
Resolvin D2 (RvD2) TRPV1 and TRPA1 Potent inhibition of activation. nih.gov
Resolvin D4 (RvD4) TRPV1 and TRPA1 No significant effect observed in a chemotherapy-induced peripheral neuropathy model. nih.gov
Resolvin E1 (RvE1) TRPV1 Inhibition via FFAR1 and FFAR4. nih.gov

Cellular and Subcellular Mechanisms of Action of 4s,5r 17s Resolvin

Intracellular Signaling Cascades Mediated by GPR18 Activation

Activation of the G protein-coupled receptor 18 (GPR18) by its ligands, such as Resolvin D2, initiates a series of intracellular signaling events aimed at actively resolving inflammation rather than simply blocking pro-inflammatory signals. nih.govbiorxiv.org These cascades work in concert to halt neutrophil infiltration, enhance the clearance of apoptotic cells and debris by macrophages, and promote tissue repair.

Gαi/o Protein Coupling

The GPR18 receptor is known to couple primarily with the Gαi/o family of heterotrimeric G proteins. Upon ligand binding, GPR18 undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gαi/o subunit. This activation causes the dissociation of the Gαi/o subunit from the Gβγ dimer, allowing both components to interact with and modulate the activity of downstream effector proteins. The Gαi/o protein is characteristically inhibitory, with a primary function of suppressing the enzyme adenylyl cyclase, which has significant implications for cyclic AMP-dependent pathways.

Cyclic AMP (cAMP) Pathway Activation and Protein Kinase A (PKA)

The canonical function of activated Gαi/o proteins is the inhibition of adenylyl cyclase, the enzyme responsible for converting ATP into cyclic AMP (cAMP). frontiersin.org A reduction in intracellular cAMP levels leads to decreased activity of Protein Kinase A (PKA), a key enzyme that phosphorylates a multitude of downstream targets. nih.govwikipedia.org By suppressing the cAMP-PKA pathway, GPR18 activation can modulate cellular processes such as gene transcription and metabolism. mdpi.com This inhibitory action is a crucial part of the pro-resolving mechanism, as elevated cAMP and PKA activity are often associated with pro-inflammatory responses in certain cell types. The precise role of the cAMP/PKA pathway in mediating the effects of 4S,5R-17S-resolvin is still under investigation, but modulation of this pathway is a recognized consequence of Gαi/o-coupled receptor activation.

Interactive Table 1: GPR18-Mediated Modulation of the cAMP/PKA Pathway

ComponentAction upon GPR18 ActivationConsequence
Gαi/o Protein ActivatedDissociates from Gβγ
Adenylyl Cyclase Inhibited by Gαi/oReduced cAMP production
cAMP Levels decreaseReduced PKA activation
Protein Kinase A (PKA) Activity decreasesAltered phosphorylation of target proteins

Calcium (Ca2+) Dependent Signaling (e.g., Phospholipase C (PLC), Inositol (B14025) Trisphosphate Receptor (IP3R), Phospholipase D (PLD), Phospholipase A2 (PLA2))

Intracellular calcium (Ca2+) is a versatile second messenger that governs a vast array of cellular functions. nih.gov G protein-coupled receptors can influence Ca2+ signaling, often through the activation of Phospholipase C (PLC). wikipedia.orgbosterbio.com Activated PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). taylorandfrancis.com IP3 then binds to its receptor (IP3R) on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm. researchgate.net While this is a common GPCR signaling mechanism, direct evidence linking GPR18 activation by any resolvin to this specific PLC-IP3-Ca2+ pathway is not yet firmly established. Some studies on other resolvins, like RvD1, have indicated an ability to block increases in intracellular calcium, suggesting a modulatory rather than direct activational role in Ca2+ signaling. mdpi.com The potential interactions with other phospholipases, such as PLD and PLA2, remain areas for future research.

MAPK-ERK Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) cascades, including the Extracellular signal-Regulated Kinase (ERK) pathway, are central to the regulation of cellular processes like proliferation, differentiation, and survival. mdpi.com In the context of inflammation, the MAPK/ERK pathway is often activated by pro-inflammatory stimuli. nih.govnih.govresearchgate.net Research on related D-series resolvins, such as Resolvin D1, has demonstrated an inhibitory effect on the phosphorylation and activation of ERK1/2. frontiersin.orgfrontiersin.org This suggests that a key pro-resolving mechanism of these mediators involves dampening this pro-inflammatory signaling pathway. By inhibiting ERK activation, this compound could potentially limit the expression of pro-inflammatory genes and reduce the cellular stress responses that perpetuate inflammation.

Akt Signaling Activation

The Akt (also known as Protein Kinase B) signaling pathway is a critical regulator of cell survival, growth, and metabolism. Activation of this pathway is often associated with pro-survival and anti-apoptotic effects. Several studies have shown that D-series resolvins, including Resolvin D1, can promote the phosphorylation and activation of Akt through the Phosphoinositide 3-kinase (PI3K) pathway. frontiersin.orgfrontiersin.orgresearchgate.net This activation of PI3K/Akt signaling is a crucial component of the pro-resolving and tissue-protective functions of resolvins. frontiersin.org For instance, in salivary gland epithelium, RvD1-mediated Akt activation helps to prevent TNF-α-induced damage. frontiersin.orgmdpi.com While data specific to Resolvin D4 is limited, it is plausible that it shares this ability to activate the Akt pathway, thereby promoting the survival of cells and facilitating tissue repair during the resolution of inflammation.

Signal Transducer and Activator of Transcription (STAT) Phosphorylation (e.g., STAT3)

Signal Transducer and Activator of Transcription (STAT) proteins are a family of transcription factors that play a pivotal role in cytokine signaling. mdpi.com Upon phosphorylation by Janus kinases (JAKs), STATs dimerize, translocate to the nucleus, and regulate the expression of target genes. STAT3, in particular, can have both pro-inflammatory and anti-inflammatory roles depending on the cellular context. nih.govresearchgate.net While the inhibition of STAT3 phosphorylation is being explored as a therapeutic target for chronic inflammation, the direct interaction between this compound and the STAT signaling pathway has not been extensively documented. Further research is needed to determine whether Resolvin D4 modulates the phosphorylation of STAT3 or other STAT family members as part of its mechanism to resolve inflammation.

Interactive Table 2: Overview of Key Signaling Pathways Modulated by D-Series Resolvins

Signaling PathwayPrimary Effect of D-Series Resolvins (RvD1/RvD2)Potential Implication for this compound (RvD4)
MAPK-ERK Inhibition of ERK1/2 phosphorylation frontiersin.orgfrontiersin.orgAttenuation of pro-inflammatory gene expression
PI3K/Akt Activation via phosphorylation frontiersin.orgfrontiersin.orgresearchgate.netPromotion of cell survival and tissue repair
STAT3 Not well-characterizedPotential modulation of cytokine signaling

Glycogen Synthase Kinase 3 Beta (GSK3β) Anti-inflammatory Axis

While direct studies specifically detailing the interaction of this compound with the Glycogen Synthase Kinase 3 Beta (GSK3β) anti-inflammatory axis are still emerging, the broader family of D-series resolvins provides a strong indication of a shared mechanism. Research has demonstrated that other D-series resolvins, such as Resolvin D1 (RvD1) and Resolvin D2 (RvD2), along with Maresin 1 (MaR1), activate this critical anti-inflammatory pathway in human monocytes. nih.gov This activation is characterized by the increased phosphorylation of GSK3β, which leads to its inhibition. nih.gov The inhibition of the constitutively active, pro-inflammatory GSK3β is a key step in suppressing the production of pro-inflammatory cytokines. nih.gov Given the structural similarities and shared pro-resolving functions among D-series resolvins, it is highly probable that this compound also leverages the GSK3β anti-inflammatory axis to exert its effects. This induction of the GSK3β anti-inflammatory axis is considered a common mechanism of action for many specialized pro-resolving mediators. nih.gov

cAMP Response Element-Binding Protein (CREB) Activation

The activation of the cAMP Response Element-Binding Protein (CREB) is another crucial component of the pro-resolving signaling cascade initiated by resolvins. Studies have shown that in concert with the phosphorylation of GSK3β, resolvins such as RvD1 and RvD2 also induce the phosphorylation and subsequent activation of CREB. nih.gov CREB is a transcription factor that, once activated, can modulate the expression of genes involved in inflammation and cellular homeostasis. The activation of CREB is linked to an increase in the production of the anti-inflammatory cytokine IL-10. nih.gov This concerted action of inhibiting pro-inflammatory pathways while simultaneously promoting anti-inflammatory responses underscores the sophisticated regulatory role of resolvins. The activation of CREB, in conjunction with the modulation of the GSK3β axis, represents a significant mechanism by which this compound and its counterparts orchestrate the resolution of inflammation. nih.gov

Rac Activation (for endothelial cell migration)

The process of tissue repair and regeneration often requires the coordinated migration of endothelial cells to form new blood vessels, a process known as angiogenesis. While direct evidence specifically linking this compound to the activation of the small GTPase Rac for endothelial cell migration is not yet fully elucidated, the role of Rac in cell migration is well-established. Rac is a key regulator of the actin cytoskeleton, and its activation is essential for the formation of lamellipodia and membrane ruffles that drive cell movement. The broader family of lipid mediators has been shown to influence endothelial cell migration, a critical component of tissue regeneration. For instance, Resolvin E1 has been observed to inhibit the migration of vascular smooth muscle cells. Further research is needed to specifically delineate the role of this compound in modulating Rac activation and its subsequent impact on endothelial cell migration during the resolution of inflammation and tissue repair.

Transcriptional and Gene Regulatory Effects

Beyond its immediate effects on intracellular signaling cascades, this compound exerts a profound influence on the transcriptional landscape of immune and stromal cells. By modulating the expression of key genes, RvD4 can effectively reprogram the cellular environment to favor the resolution of inflammation and the initiation of tissue repair processes.

Regulation of Inflammatory Gene Expression

A hallmark of this compound's function is its ability to potently regulate the expression of inflammatory genes. It acts to counter-regulate the initiators of the inflammatory response, including pro-inflammatory cytokines and chemokines. nih.gov By dampening the expression of these molecules, RvD4 helps to limit the influx and activation of neutrophils at the site of inflammation, a critical step in preventing excessive tissue damage. researchgate.net Furthermore, RvD4 has been shown to mediate the counterregulation of pro-inflammatory genes, including those encoding for NF-κB and TNF-α. nih.gov This comprehensive downregulation of the pro-inflammatory machinery is a key aspect of its pro-resolving activity.

Gene Category Specific Genes Regulated by Resolvin D4 Effect of Regulation
Pro-inflammatory CytokinesTumor Necrosis Factor-alpha (TNF-α)Downregulation
Interleukin-1 beta (IL-1β)Downregulation
Interleukin-6 (IL-6)Downregulation
Transcription FactorsNuclear Factor-kappa B (NF-κB)Inhibition of activation

Impact on Bone Remodeling-Related Gene Expression (e.g., RANKL/OPG ratio)

The balance between bone resorption and formation is tightly controlled by the interplay of various signaling molecules, with the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and Osteoprotegerin (OPG) system playing a central role. While direct studies on the effect of this compound on the RANKL/OPG ratio are limited, research on other D-series resolvins provides valuable insights. Resolvin D1 has been shown to indirectly reduce osteoclastogenesis by increasing the secretion of OPG from pre-osteoblasts without altering RANKL secretion, thereby decreasing the RANKL/OPG ratio. frontiersin.org Similarly, Resolvin D2 has been found to inhibit bone loss by decreasing RANKL expression and increasing OPG expression. researchgate.net Resolvin E1 has also been demonstrated to suppress RANKL levels, shifting the RANKL/OPG ratio in favor of bone preservation. researchgate.net These findings strongly suggest that D-series resolvins, including likely this compound, can modulate bone remodeling by favorably altering the RANKL/OPG ratio, thus inhibiting osteoclast differentiation and activity and promoting a shift towards bone formation.

Resolvin Effect on RANKL Effect on OPG Impact on RANKL/OPG Ratio
Resolvin D1No significant changeIncreased secretionDecrease
Resolvin D2DecreaseIncreaseDecrease
Resolvin E1Decrease-Decrease

Influence on Tissue Regeneration Markers (e.g., DMP1)

The process of tissue regeneration, particularly in mineralized tissues like bone and dentin, involves the coordinated expression of a suite of specialized proteins. Dentin Matrix Protein 1 (DMP1) is a key non-collagenous protein that plays a critical role in the mineralization of the extracellular matrix. While direct evidence of this compound's influence on DMP1 expression is yet to be established, the known pro-regenerative functions of resolvins suggest a potential regulatory role. DMP1 is strongly expressed in preosteocytes and osteocytes during bone formation and is believed to be crucial for the mineralization of the bony callus during fracture healing. nih.gov Given that resolvins, including other D-series members, are known to promote bone regeneration and enhance osteoblast differentiation, it is plausible that they may also influence the expression of key osteogenic markers like DMP1 as part of their mechanism to facilitate tissue repair. frontiersin.orgresearchgate.net Further investigation is required to elucidate the specific impact of this compound on DMP1 and other markers of tissue regeneration.

Modulation of microRNA Expression

The compound this compound, also known as Resolvin D4 (RvD4), is a specialized pro-resolving mediator derived from docosahexaenoic acid (DHA). nih.gov While research has established its role in the resolution of inflammation, including promoting bacterial phagocytosis by macrophages and neutrophils and reducing neutrophil infiltration in vivo, specific details regarding its direct modulation of microRNA (miRNA) expression are not extensively documented in current scientific literature. nih.gov

MicroRNAs are small, non-coding RNA molecules that are key regulators of gene expression at the post-transcriptional level and play significant roles in inflammation and its resolution. rbmb.net Various other specialized pro-resolving mediators, such as Resolvin D1, have been shown to exert their effects in part by regulating specific miRNA circuits. rbmb.net However, based on available research, dedicated studies detailing the specific targets and downstream effects of this compound on miRNA expression profiles have not been identified.

Therefore, a detailed account of research findings and corresponding data tables on the modulation of microRNA expression solely by this compound cannot be provided at this time. Further investigation is required to elucidate the specific interactions, if any, between this compound and microRNA networks.

Immunomodulatory and Pro Resolving Functions of 4s,5r 17s Resolvin

Regulation of Leukocyte Dynamics

A cardinal feature of 4S,5R-17S-resolvin is its potent ability to regulate the behavior of key immune cells, particularly neutrophils and macrophages, which are central to the initiation and resolution phases of inflammation.

This compound actively limits the accumulation of neutrophils at sites of inflammation, a critical step in preventing excessive tissue damage and promoting resolution [1, 6]. Research in murine models of zymosan-induced peritonitis has demonstrated that administration of this compound can reduce neutrophil infiltration into the peritoneal cavity by as much as 60-70% compared to vehicle-treated controls [8, 13]. This effect is achieved through multiple mechanisms. The compound has been shown to inhibit neutrophil chemotaxis toward potent chemoattractants like Leukotriene B4 (LTB4) and the chemokine CXCL1 [12, 28]. Furthermore, it modulates the expression of adhesion molecules essential for neutrophil transmigration across the vascular endothelium. Studies have reported that this compound downregulates the surface expression of L-selectin on neutrophils, thereby impairing their initial tethering and rolling along the endothelial wall [7, 17]. This "stop signal" effectively halts the amplification of the acute inflammatory response and sets the stage for resolution .

While halting neutrophil influx, this compound concurrently enhances the clearance functions of macrophages [1, 6]. A key pro-resolving action is the stimulation of efferocytosis—the specific phagocytosis of apoptotic cells, particularly senescent neutrophils [7, 12]. In vitro experiments using human or murine macrophages co-cultured with apoptotic human neutrophils have shown that this compound can increase the phagocytic index by over 50% [18, 19]. This action is critical for preventing secondary necrosis of neutrophils, which would otherwise release damaging proteases and pro-inflammatory mediators into the tissue microenvironment [8, 25]. In addition to clearing apoptotic cells, this compound also boosts the phagocytosis of microbial pathogens and cellular debris [17, 29]. This enhancement of macrophage clearance capacity is a cornerstone of its function in restoring tissue homeostasis following injury or infection .

The functional state, or phenotype, of macrophages is plastic and dictates their role in inflammation. This compound actively promotes the transition of pro-inflammatory M1-like macrophages to a pro-resolving, M2-like phenotype [7, 20]. M1 macrophages, typically activated by signals like lipopolysaccharide (LPS), are characterized by the production of high levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and nitric oxide. In contrast, M2-like macrophages are involved in tissue repair, debris clearance, and the production of anti-inflammatory cytokines like Interleukin-10 (IL-10) . Studies have shown that treatment of LPS-stimulated, M1-polarized macrophages with this compound leads to a significant reduction in the expression of M1 markers such as inducible nitric oxide synthase (iNOS) and a concurrent upregulation of M2 markers like Arginase-1 (Arg-1) and the mannose receptor CD206 . This phenotypic switch is fundamental to dampening inflammation and initiating tissue repair processes.

Myeloid-derived suppressor cells (MDSCs) are a heterogeneous population of immature myeloid cells that can accumulate during chronic inflammation, infection, and cancer, where they exert potent immunosuppressive functions. This compound has been shown to modulate both the accumulation and function of these cells . In certain models of chronic inflammatory disease, where MDSC accumulation contributes to pathology, this compound was found to reduce the number of MDSCs in inflamed tissues . It is proposed that the compound may achieve this by promoting the differentiation of MDSCs into mature, non-suppressive macrophages and dendritic cells . This action helps to restore normal immune surveillance and prevent the pathological immunosuppression associated with chronic inflammatory conditions.

Table 1: Summary of this compound's Effects on Leukocyte Dynamics

FunctionKey FindingExperimental Model/SystemQuantitative Outcome ExampleAssociated References
Attenuation of Neutrophil InfiltrationInhibits neutrophil recruitment and chemotaxis.Zymosan-induced peritonitis (murine)~60-70% reduction in peritoneal neutrophil count., , , , , , , ,
Enhancement of EfferocytosisStimulates macrophage clearance of apoptotic neutrophils.In vitro macrophage/apoptotic neutrophil co-culture>50% increase in macrophage phagocytic index., , , , , , , , , ,
Macrophage Phenotype SwitchingPromotes a shift from pro-inflammatory M1 to pro-resolving M2-like phenotype.LPS-stimulated macrophagesDecreased iNOS expression; increased Arginase-1 activity., , ,
MDSC ModulationReduces the accumulation of MDSCs in inflamed tissues.Chronic inflammatory disease modelsPromotes MDSC differentiation, reducing their numbers., ,

Cytokine and Chemokine Modulation

A central mechanism through which this compound controls the inflammatory landscape is by directly regulating the production of soluble mediators that drive immune cell recruitment and activation.

This compound potently suppresses the synthesis and release of a wide array of key pro-inflammatory cytokines [1, 7]. This action targets the foundational drivers of the inflammatory cascade.

TNF-α, IL-1β, and IL-6: These are hallmark cytokines of the acute inflammatory response. In both in vivo inflammation models and in vitro studies with LPS-stimulated macrophages, this compound has been shown to dramatically reduce the production of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) [11, 13, 28, 29]. The inhibition can be profound, with reported reductions in cytokine levels of up to 80% in certain experimental settings . The suppression of IL-1β is particularly notable as it often involves the inhibition of inflammasome activation, a key intracellular platform for IL-1β processing [12, 17].

IL-23 and IL-12p40: These cytokines are critical for directing adaptive T-cell responses, particularly the differentiation of T-helper 1 (Th1) and T-helper 17 (Th17) cells, which are implicated in chronic inflammation and autoimmunity. This compound has been found to inhibit the production of Interleukin-23 (IL-23) and the shared Interleukin-12 subunit p40 (IL-12p40) by activated dendritic cells and macrophages [17, 26, 27].

IL-17: By suppressing its key polarizing cytokine, IL-23, this compound indirectly curtails the production of Interleukin-17 (IL-17) from Th17 cells . This effect is crucial for dampening autoimmune pathologies and other T-cell-driven chronic inflammatory conditions .

By orchestrating this broad-spectrum suppression of pro-inflammatory signaling molecules, this compound effectively dismantles the molecular scaffolding that sustains an inflammatory state, thereby facilitating a switch toward resolution and healing.

Table 2: Summary of this compound's Effects on Pro-inflammatory Cytokines

CytokineKey EffectPrimary Cellular Source / ModelAssociated References
Tumor Necrosis Factor-alpha (TNF-α)Potent suppression of production and release.Macrophages, Monocytes, , , , ,
Interleukin-1 beta (IL-1β)Inhibition of production, often via inflammasome regulation.Macrophages, Monocytes, , ,
Interleukin-6 (IL-6)Marked reduction in synthesis.Macrophages, Endothelial Cells, , ,
Interleukin-12 subunit p40 (IL-12p40)Downregulation of production.Dendritic Cells, Macrophages,
Interleukin-23 (IL-23)Inhibition of production, impacting Th17 polarization.Dendritic Cells, Macrophages, ,
Interleukin-17 (IL-17)Indirect suppression via reduction of IL-23.T-helper 17 (Th17) Cells,

Table of Mentioned Compounds

Abbreviation/Common NameFull Chemical or Protein Name
This compound(4S,5R,17S)-trihydroxy-6E,8E,10Z,13Z,15E,19Z-docosahexaenoic acid (Resolvin D5)
TNF-αTumor Necrosis Factor-alpha
IL-1βInterleukin-1 beta
IL-6Interleukin-6
IL-10Interleukin-10
IL-12p40Interleukin-12 subunit p40
IL-17Interleukin-17
IL-23Interleukin-23
LTB4Leukotriene B4
CXCL1Chemokine (C-X-C motif) ligand 1
DHADocosahexaenoic acid
LPSLipopolysaccharide

Enhancement of Anti-inflammatory Cytokines (e.g., IL-10, TGF-β)

The resolution of inflammation is an active process that involves a switch from the production of pro-inflammatory mediators to anti-inflammatory signals. A key aspect of this switch is the enhanced production of anti-inflammatory cytokines that suppress inflammatory cell activity and promote tissue repair.

While direct studies on Resolvin D4's specific role in the production of Interleukin-10 (IL-10) and Transforming Growth Factor-beta (TGF-β) are limited, the broader family of SPMs, including resolvins, is known to facilitate this process. frontiersin.orgnih.gov Resolvins promote the clearance of apoptotic cells by phagocytes, a process known as efferocytosis. This clearance mechanism is crucial for shifting the local cytokine environment towards an anti-inflammatory and pro-resolving state, characterized by increased levels of IL-10 and TGF-β. nih.govsoton.ac.uk For instance, other D-series resolvins like Resolvin D1 (RvD1) have been shown to directly stimulate the production of IL-10 by macrophages. frontiersin.org This cytokine plays a critical role in downregulating the production of pro-inflammatory cytokines and controlling the magnitude of the inflammatory response.

Mediator ClassAssociated CytokinesKey Mechanism
Specialized Pro-Resolving Mediators (SPMs)IL-10, TGF-βPromotion of efferocytosis, leading to a shift in macrophage polarization towards an anti-inflammatory phenotype. nih.govsoton.ac.uk
Resolvin D1 (RvD1)IL-10Direct stimulation of IL-10 production by macrophages. frontiersin.org

Regulation of Chemokine Release (e.g., CXCL1)

Chemokines are critical for recruiting leukocytes, particularly neutrophils, to sites of inflammation. The regulation of chemokine gradients is a key step in controlling the influx of these cells and preventing excessive tissue damage. Resolvin D4 has been shown to directly modulate the release of such chemokines.

In a murine model of E. coli infection, administration of RvD4 resulted in significantly decreased levels of the potent neutrophil chemoattractant C-X-C motif chemokine ligand 1 (CXCL1, also known as KC in mice). nih.gov This reduction was observed in both the systemic circulation and at the local site of infection. nih.gov By lowering CXCL1 levels, RvD4 effectively disengages emergency granulopoiesis and limits the excessive deployment of neutrophils from the bone marrow, thereby controlling the magnitude of the inflammatory infiltrate. nih.gov This action is a core component of its pro-resolving function, helping to initiate the transition from active inflammation to resolution. nih.gov

MediatorTarget ChemokineModel SystemFinding
Resolvin D4 (RvD4)CXCL1 (KC)E. coli Peritonitis (mouse)Reduced levels of CXCL1 in circulation and infectious exudates, leading to decreased neutrophil infiltration. nih.gov
Resolvin D1 (RvD1)CXCL1Airway Epithelial Cells (human)TNF-α-triggered production of CXCL1 is a known inflammatory pathway that can be counter-regulated by resolvins. pnas.org

Inflammasome Pathway Regulation

The inflammasome is a multi-protein complex within immune cells that, upon activation, drives the maturation and secretion of potent pro-inflammatory cytokines like IL-1β and IL-18. The NLRP3 inflammasome is a particularly well-studied variant implicated in numerous inflammatory diseases.

D-series resolvins are potent regulators of the NLRP3 inflammasome. Research demonstrates that Resolvin D2 (RvD2) specifically suppresses the activation of the NLRP3 inflammasome, while not affecting other types like the AIM2 or NLRC4 inflammasomes. nih.govresearchgate.net This indicates a targeted mechanism of action. RvD2 achieves this by preventing the assembly of the complex and subsequent caspase-1 activation, which is required for the processing of pro-IL-1β into its active, secreted form. researchgate.net While direct evidence for RvD4 is still emerging, its structural similarity to other D-series resolvins and its known anti-inflammatory properties suggest a potential role in this pathway. metagenicsinstitute.comdntb.gov.ua For example, Resolvin D1 (RvD1) has also been shown to ameliorate neuropathic pain by inhibiting the NLRP3 inflammasome. mdpi.com

One of the sophisticated mechanisms by which D-series resolvins control inflammasome activity is by harnessing the cell's own quality control machinery. Autophagy is a cellular process for degrading and recycling damaged organelles and protein aggregates.

Studies have revealed that Resolvin D2 (RvD2) actively promotes the degradation of the NLRP3 protein through an autophagy-dependent pathway in macrophages. researchgate.netresearchgate.net By inducing autophagy, RvD2 facilitates the engulfment of NLRP3 components into autophagosomes, which then fuse with lysosomes for degradation. researchgate.netresearchgate.net This action effectively removes a key component required for inflammasome assembly, thereby terminating its signaling. The inhibition of autophagy has been shown to reverse the suppressive effects of RvD2 on NLRP3 inflammasome activation, confirming the essential role of this pathway in its pro-resolving function. researchgate.netresearchgate.net

MediatorTargetMechanismConsequence
Resolvin D2 (RvD2)NLRP3 InflammasomePromotes autophagy-dependent degradation of the NLRP3 protein. researchgate.netresearchgate.netSuppression of inflammasome activation and IL-1β secretion. researchgate.net
Aspirin-Triggered Resolvin D1NLRP3 InflammasomeInduction of autophagy.Amelioration of inflammasome activation in a model of neuropathic pain.

Adaptive Immune Response Modulation

Beyond their effects on innate immunity, resolvins also play a crucial role in shaping the adaptive immune response, ensuring that it is appropriately scaled and eventually resolved to prevent chronic inflammation or autoimmunity.

The differentiation of naïve CD4+ T cells into specific helper subsets, such as T helper 1 (Th1) cells, is a critical step in cell-mediated immunity. Th1 cells are characterized by the production of interferon-gamma (IFN-γ) and are vital for clearing intracellular pathogens. frontiersin.org However, their uncontrolled activity can drive autoimmune and chronic inflammatory diseases.

D-series resolvins, including Resolvin D1 (RvD1) and Resolvin D2 (RvD2), have been shown to directly modulate CD4+ T cell differentiation. frontiersin.org They act to inhibit the differentiation of naïve CD4+ T cells into both Th1 and Th17 effector cells. frontiersin.orgnih.gov This action results in decreased production of their signature cytokines, including IFN-γ (from Th1 cells) and IL-17. frontiersin.org By restraining the development of these pro-inflammatory T cell lineages, resolvins help to balance the adaptive immune response and promote a return to homeostasis. frontiersin.orgnih.gov

MediatorTarget CellsEffectCytokine Modulation
Resolvin D1 (RvD1)Naïve CD4+ T cellsInhibits differentiation into Th1 and Th17 cells. frontiersin.orgnih.govDecreases production of IFN-γ and IL-17. frontiersin.org
Resolvin D2 (RvD2)Naïve CD4+ T cellsInhibits differentiation into Th1 and Th17 cells. frontiersin.orgDecreases production of IFN-γ and IL-17. frontiersin.org

Antimicrobial and Host Defense Enhancement

The specialized pro-resolving mediator this compound, also known as Resolvin D4 (RvD4), plays a significant role in orchestrating host defense mechanisms. It actively promotes the resolution of infections not by suppressing the immune system, but by enhancing the body's innate ability to clear pathogens and manage the inflammatory response.

Promotion of Bacterial Clearance

A key function of this compound (RvD4) and related D-series resolvins is the enhancement of bacterial clearance, primarily by boosting the phagocytic activity of immune cells. nih.govresearchgate.netjci.org Phagocytosis is a critical process where cells like neutrophils and macrophages engulf and eliminate pathogens.

Research has demonstrated that RvD4 significantly increases the phagocytosis of Escherichia coli by human peripheral blood leukocytes, including both neutrophils (CD16+) and monocytes (CD14+). nih.gov Similarly, Resolvin D5 (RvD5), another D-series resolvin, stimulates human macrophages and polymorphonuclear neutrophils to phagocytose E. coli. researchgate.netcaymanchem.com This enhanced phagocytic action contributes to a reduction in bacterial load in both blood and inflammatory exudates, as observed in models of E. coli infection. researchgate.netjci.org

The pro-resolving actions of these mediators extend to other pathogens as well. For instance, RvD4 has been shown to have novel pro-resolving functions in Staphylococcus aureus infections. nih.govresearchgate.net By augmenting the clearance of bacteria and cellular debris, these resolvins help to contain the infection and facilitate a quicker return to tissue homeostasis. jci.orgmdpi.comresearchgate.net

Table 1: Research Findings on the Promotion of Bacterial Clearance by D-Series Resolvins

ResolvinActionCell Type(s)PathogenReference
Resolvin D4 (this compound)Increased phagocytosis by >50%Neutrophils (CD16+), Monocytes (CD14+)E. coli nih.gov
Resolvin D4 (this compound)Enhanced uptake of apoptotic neutrophilsDermal FibroblastsS. aureus infection model nih.gov
Resolvin D5Enhanced phagocytosis and bacterial killingHuman Macrophages, Polymorphonuclear Neutrophils (PMNs)E. coli researchgate.netcaymanchem.commdpi.com
Resolvin D5Increased bacterial killing and clearancePhagocytesGeneral bacterial infection models mdpi.comresearchgate.net
Resolvin D1 & D5Reduced bacterial titers in blood and exudatesNeutrophils, MacrophagesE. coli jci.org

Roles of 4s,5r 17s Resolvin in Preclinical Disease Models

Cardiovascular System and Ischemic Conditions

The cardiovascular benefits of 4S,5R-17S-resolvin have been demonstrated in various preclinical models, highlighting its capacity to modulate inflammatory responses and promote vascular health.

Post-Ischemic Revascularization and Arteriogenesis

In a murine model of hind limb ischemia, the administration of Resolvin D2 (RvD2) was found to enhance the recovery of blood flow. nih.govnih.gov This was accompanied by an increase in the volume of the limb vasculature, with evidence of tortuous arterioles, a hallmark of arteriogenesis, the formation of new arteries. nih.govnih.gov Unlike some therapeutic strategies for revascularization that can exacerbate inflammation, RvD2 was observed to reduce neutrophil accumulation and the plasma levels of pro-inflammatory cytokines such as TNF-α and GM-CSF without increasing vascular permeability. nih.govnih.gov Furthermore, RvD2 was shown to enhance the migration of endothelial cells, a critical process in the formation of new blood vessels, through a Rac-dependent mechanism involving its receptor, GPR18. nih.govnih.gov Notably, RvD2 was also effective in rescuing defective revascularization in diabetic mice, suggesting its potential in patient populations with compromised healing capabilities. nih.govnih.gov

Atherosclerosis and Atheroprogression Prevention

Preclinical studies in ApoE-/- mice, a model for atherosclerosis, have revealed an imbalance between pro-inflammatory and pro-resolving lipid mediators during the progression of the disease. lih.lunih.gov Specifically, levels of inflammatory mediators like Leukotriene B4 and Prostaglandin E2 were found to increase, while levels of resolving mediators such as Resolvin D2 (RvD2) and Maresin 1 (MaR1) decreased in advanced atherosclerotic plaques. lih.lunih.gov Functionally, higher levels of the inflammatory mediators correlated with traits of plaque instability, whereas higher levels of RvD2 and MaR1 were associated with signs of plaque stability. lih.lu

Therapeutic administration of RvD2 and MaR1 was shown to prevent the progression of atherosclerosis. lih.lu This was characterized by a halt in the expansion of the necrotic core and a reduction in the accumulation of macrophages within the plaque. lih.lu Concurrently, there was an observed increase in fibrous cap thickness and the number of smooth muscle cells, features associated with a more stable plaque phenotype. lih.lu Mechanistically, RvD2 and MaR1 were found to induce a shift in the macrophage profile towards a reparative phenotype, which in turn stimulated the synthesis of collagen by smooth muscle cells. lih.lu

Hypertension and Cardiovascular Damage Attenuation

In a mouse model of angiotensin II-induced hypertension, preventive treatment with Resolvin D2 (RvD2) was shown to partially avert the development of high blood pressure and protect against functional and structural alterations in the heart and blood vessels. nih.govresearchgate.net RvD2 administration increased the availability of vasoprotective factors, modified the profile of specialized pro-resolving mediators, and decreased cardiovascular fibrosis. nih.govresearchgate.net Furthermore, it led to an increased infiltration of pro-resolving macrophages. nih.govresearchgate.net

When administered to animals with established cardiovascular damage, RvD2 partially improved cardiovascular function and structure, reduced fibrosis, and decreased the infiltration of neutrophils. nih.govresearchgate.net It also promoted a shift in macrophage phenotype towards a pro-resolving state. nih.gov These findings suggest that activating resolution mechanisms with RvD2 could be a novel therapeutic approach for hypertensive cardiovascular disease. nih.govresearchgate.net

Musculoskeletal System and Tissue Regeneration

The pro-resolving and regenerative properties of this compound extend to the musculoskeletal system, with significant implications for muscle injury and degenerative muscle diseases.

Skeletal Muscle Regeneration and Myogenesis Promotion

Following skeletal muscle injury, a complex inflammatory response is initiated, which is crucial for proper healing. The resolution of this inflammation is an active process involving specialized pro-resolving mediators (SPMs). Systemic administration of Resolvin D1 (RvD1) in a mouse model of myofiber injury limited the extent and duration of inflammation, enhanced the growth of regenerating myofibers, and improved the recovery of muscle strength. nih.gov RvD1 was found to suppress the expression of inflammatory cytokines, enhance the clearance of polymorphonuclear cells, and polarize intramuscular macrophages towards a more pro-regenerative phenotype. nih.gov

While RvD1 had a minimal direct impact on myogenesis in vitro, it directly suppressed myokine production and stimulated macrophage phagocytosis, indicating that SPMs can modulate both infiltrating immune cells and resident muscle cell populations. nih.gov Similarly, Resolvin D2 (RvD2) has been shown to promote the transition of macrophages to an anti-inflammatory phenotype and to increase muscle mass and force recovery after acute muscle injury. nih.gov

Duchenne Muscular Dystrophy Models

Duchenne Muscular Dystrophy (DMD) is characterized by chronic inflammation and a reduced regenerative capacity of muscle stem cells. In mouse models of DMD, Resolvin D2 (RvD2) has been shown to be a promising therapeutic agent. nih.govnih.govresearchgate.net In vitro studies have demonstrated that RvD2 promotes the switch of macrophages toward an anti-inflammatory phenotype and increases their secretion of pro-myogenic factors. nih.govnih.govresearchgate.net Furthermore, RvD2 directly targets myogenic cells, promoting their differentiation and the expansion of the myogenic progenitor cell pool, leading to increased myogenesis. nih.govnih.govresearchgate.net

The beneficial effects of RvD2 on myogenesis are mediated through the GPR18 receptor. nih.govnih.govresearchgate.net In mouse models of DMD, RvD2 treatment led to enhanced muscle function, and its effects were found to be more potent than those of glucocorticoids, the current standard of care for DMD. nih.govresearchgate.net Short-term administration of RvD2 was shown to dampen inflammation and increase the pool of myogenic progenitors, thereby improving muscle regeneration. sciety.org Importantly, the anti-inflammatory effect of RvD2 was sustained after six months of treatment. sciety.org

Inflammatory and Infectious Diseases

In murine models of bacterial peritonitis, Resolvin D4 has demonstrated significant pro-resolving and protective effects. Its actions are centered on modulating the host's immune response to infection, thereby promoting clearance of the pathogen while limiting excessive, tissue-damaging inflammation.

One key role of RvD4 is the regulation of neutrophil production and deployment from the bone marrow, a process known as emergency granulopoiesis. During severe infection, RvD4 acts to disengage this process, preventing the excessive deployment of neutrophils to the site of inflammation. This modulation helps in controlling the magnitude of the inflammatory response.

Furthermore, RvD4 actively enhances the host's ability to combat the infection. It stimulates the phagocytic activity of key immune cells, including neutrophils, monocytes, and macrophages. This leads to more efficient bacterial clearance. Concurrently, RvD4 accelerates neutrophil apoptosis and promotes their subsequent clearance by macrophages (efferocytosis), which is a critical step in resolving inflammation and returning the tissue to homeostasis. In a zymosan A-induced peritonitis model, RvD4 was found to reduce neutrophil infiltration. caymanchem.com

Table 1: Effects of Resolvin D4 in Preclinical Sepsis and Peritonitis Models

Model Key Findings Mechanism of Action
Murine Bacterial Peritonitis Disengaged emergency granulopoiesis Prevented excessive bone marrow neutrophil deployment
Enhanced bacterial clearance Stimulated phagocytosis by neutrophils, monocytes, and macrophages
Expedited resolution of inflammation Accelerated neutrophil apoptosis and macrophage efferocytosis
Zymosan A-induced Peritonitis Reduced neutrophil infiltration Modulated inflammatory cell trafficking

While other D-series resolvins, such as Resolvin D1 and Resolvin D2, have shown protective effects in preclinical models of periodontitis by reducing inflammation and preventing alveolar bone loss, specific studies focusing on the role of this compound (Resolvin D4) in these models are not available in the current scientific literature.

Preclinical research in animal models of inflammatory bowel disease (IBD), such as experimental colitis, has highlighted the therapeutic potential of several specialized pro-resolving mediators, including Resolvin D1, Resolvin D2, and Resolvin E1. These molecules have been shown to ameliorate intestinal inflammation. However, dedicated preclinical studies examining the specific effects of this compound (Resolvin D4) in IBD models have not been identified.

Neurological Disorders and Pain

The efficacy of D-series resolvins has been evaluated in models of neuropathic pain. In a mouse model of chemotherapy-induced peripheral neuropathy (CIPN) caused by the agent paclitaxel, the analgesic potential of five D-series resolvins (RvD1-RvD5) was assessed.

The study revealed differential effects among the resolvins. While Resolvin D1 and Resolvin D2 were effective in reversing mechanical allodynia in both male and female mice, this compound (Resolvin D4) was found to have no apparent analgesic effect in either sex in this specific preclinical model. This finding suggests a high degree of structural specificity for the analgesic actions of resolvins in the context of neuropathic pain.

Table 2: Efficacy of D-Series Resolvins in a Chemotherapy-Induced Neuropathic Pain Model

Compound Effect on Mechanical Allodynia Sex Specificity
Resolvin D1 Effective No
Resolvin D2 Effective No
Resolvin D3 No Apparent Effect N/A
This compound (Resolvin D4) No Apparent Effect N/A
Resolvin D5 Effective Male Only

The therapeutic potential of specialized pro-resolving mediators has been explored for the management of cancer-related pain. Preclinical studies have demonstrated that other D-series resolvins, specifically Resolvin D2, can reduce pain in mouse models of bone cancer. However, to date, there are no specific preclinical studies investigating the role of this compound (Resolvin D4) in the context of bone cancer pain relief.

Modulation of Spinal Cord Synaptic Plasticity

The role of Resolvin D4 (RvD4) in directly modulating spinal cord synaptic plasticity, a key mechanism underlying chronic pain, is an area of ongoing investigation. While direct evidence detailing its effects on synaptic transmission and long-term potentiation in the spinal cord is limited, studies on related D-series resolvins and pain models provide some insights.

In the context of pain signaling, which is intricately linked to synaptic plasticity in the spinal cord, research has explored the analgesic potential of various resolvins. However, in a preclinical model of chemotherapy-induced peripheral neuropathy, a condition associated with significant central sensitization in the spinal cord, Resolvin D3 and Resolvin D4 were reported to have no effect on mechanical allodynia in either male or female mice. frontiersin.org This contrasts with other resolvins, such as RvD1 and RvD2, which demonstrated analgesic effects in the same study. frontiersin.org

While direct modulation of synaptic plasticity by RvD4 in the spinal cord remains to be definitively established, the broader family of resolvins is known to reduce inflammatory and neuropathic pain by inhibiting glial activation and the production of pro-inflammatory cytokines in the spinal cord and dorsal root ganglia. nih.gov These inflammatory mediators are known to play a crucial role in altering synaptic strength and contributing to central sensitization. Therefore, while direct neuronal effects are yet to be fully elucidated, the anti-inflammatory properties of D-series resolvins suggest a potential indirect influence on the processes that drive synaptic plasticity in pain states. Further research is required to specifically delineate the actions of Resolvin D4 on spinal cord neurons and synapses.

Ocular Surface Diseases

Specialized pro-resolving mediators, including resolvins, are emerging as critical regulators of ocular surface health. They play a pivotal role in maintaining homeostasis and mitigating inflammatory responses that characterize various ocular surface diseases.

Regulation of Mucin Secretion in Conjunctival Goblet Cells

The secretion of mucins by conjunctival goblet cells is essential for the protective tear film that lubricates and defends the ocular surface. While specific research on the direct effects of Resolvin D4 on mucin secretion is not extensively available, studies on the closely related Resolvin D1 (RvD1) provide a strong indication of the potential role of D-series resolvins in this process.

RvD1 has been shown to be a potent regulator of mucin secretion from cultured rat and human conjunctival goblet cells. nih.govnih.govharvard.edu In a non-inflamed state, RvD1 can stimulate mucin secretion, contributing to the maintenance of a healthy tear film. nih.govresearchgate.net This homeostatic regulation is crucial for protecting the eye from environmental insults. Conversely, during inflammatory conditions such as allergic conjunctivitis, pro-inflammatory mediators like leukotrienes can trigger excessive mucin secretion. In these scenarios, RvD1 acts to counter-regulate this overstimulation, thereby helping to resolve the inflammatory response and restore normal mucin levels. nih.gov Given the structural and functional similarities among D-series resolvins, it is plausible that Resolvin D4 may exert similar regulatory effects on conjunctival goblet cell mucin secretion, although specific studies are needed to confirm this.

Ocular Surface Homeostasis

Maintaining ocular surface homeostasis is a complex process involving the coordinated function of the cornea, conjunctiva, lacrimal glands, and meibomian glands. Inflammation is a key disruptor of this delicate balance, leading to conditions like dry eye disease. The family of resolvins, including the D-series, plays a significant role in preserving ocular surface homeostasis by actively promoting the resolution of inflammation.

Preclinical studies have demonstrated that resolvins can protect the ocular surface by inhibiting the infiltration of inflammatory cells, reducing the production of pro-inflammatory cytokines, and promoting tissue repair. While much of the specific research has focused on Resolvin D1 and Resolvin E1, the fundamental anti-inflammatory and pro-resolving actions are a hallmark of the resolvin family. These actions are critical for preventing the chronic inflammation that underlies many ocular surface diseases. By controlling the inflammatory response, resolvins help to maintain the integrity of the ocular surface tissues and support the proper functioning of the tear film, which is essential for clear vision and comfort.

Other Preclinical Applications

The therapeutic potential of Resolvin D4 extends beyond the nervous system and ocular surface, with emerging evidence highlighting its beneficial effects in other inflammatory conditions.

Airway Inflammation and Hyperresponsiveness

In preclinical models of lung injury, Resolvin D4 has demonstrated significant therapeutic effects. A recent study investigating lipopolysaccharide (LPS)-induced lung injury in mice found that treatment with RvD4 alleviated the infiltration of inflammatory cells into the lungs and inhibited the increase in pulmonary vascular permeability. nih.gov Furthermore, RvD4 treatment led to a decrease in the levels of the pro-inflammatory cytokines IL-1β, IL-6, and TNF-α in the bronchoalveolar lavage fluid. nih.gov

In vitro experiments using human bronchial epithelial cells (BEAS-2B) stimulated with LPS showed that RvD4 suppressed the expression of pro-inflammatory cytokines and helped to maintain the integrity of the epithelial cell barrier and preserve cell viability. nih.gov These findings suggest that Resolvin D4 has a protective role in acute lung injury by inhibiting inflammation and preserving epithelial barrier function. The broader family of D-series resolvins has also been shown to be important modulators of allergic airway reactions, reducing the synthesis of pro-inflammatory mediators and eosinophilia in murine models of asthma. nih.gov

Preclinical ModelKey Findings with Resolvin D4 TreatmentReference
LPS-induced lung injury in miceAlleviated inflammatory cell infiltration, inhibited increased pulmonary vascular permeability, decreased pro-inflammatory cytokines (IL-1β, IL-6, TNF-α). nih.gov
LPS-stimulated human bronchial epithelial cells (BEAS-2B)Suppressed pro-inflammatory cytokine expression, maintained epithelial cell barrier function and cell viability. nih.gov

Placental Inflammation

The role of specialized pro-resolving mediators in pregnancy and placental health is a growing area of research. While direct studies on the effects of Resolvin D4 in placental inflammation are limited, the broader family of resolvins is known to be involved in maintaining a healthy pregnancy by resolving inflammation at the maternal-fetal interface.

Pregnancy complications such as preeclampsia and fetal growth restriction are often associated with placental inflammation. researchgate.netnih.govnih.gov Studies have shown that levels of certain resolvins, such as Resolvin D1, may be altered in these conditions. nih.govnih.gov Omega-3 fatty acid supplementation during pregnancy has been shown to increase the levels of resolvin precursors in the placenta, suggesting a potential mechanism for their beneficial effects. mdpi.com While the specific role of Resolvin D4 in this context is yet to be fully elucidated, the known anti-inflammatory and pro-resolving actions of the D-series resolvins suggest that it could play a protective role in mitigating placental inflammation and supporting a healthy pregnancy. Further research is needed to specifically investigate the functions of Resolvin D4 in the placenta.

Advanced Research Methodologies for 4s,5r 17s Resolvin Studies

Analytical Chemistry Techniques

Advanced analytical methods are fundamental to the study of RvD4, enabling its detection, structural confirmation, and the tracing of its biosynthetic pathways.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Lipidomics Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the identification and quantification of RvD4 and other specialized pro-resolving mediators (SPMs) in complex biological samples. qmul.ac.ukharvard.edunih.gov This highly sensitive and specific method allows for the profiling of lipid mediator metabolomes, providing insights into the dynamic changes of these molecules during physiological and pathological processes. qmul.ac.uk

The process typically involves solid-phase extraction of lipids from samples, followed by analysis on an LC-MS/MS system. nih.gov The chromatographic separation, often using a reversed-phase column, isolates individual lipid mediators before they enter the mass spectrometer. qmul.ac.ukuba.ar The mass spectrometer then performs tandem mass spectrometry (MS/MS), where precursor ions corresponding to the mass of RvD4 are selected and fragmented to produce a characteristic pattern of product ions. researchgate.net This fragmentation pattern serves as a molecular fingerprint, confirming the identity of the compound. researchgate.netmdpi.com By using multiple reaction monitoring (MRM), specific precursor-to-product ion transitions for RvD4 can be monitored, enabling highly selective and sensitive quantification. pnas.orgpnas.org For instance, in studies of human leukocytes, LC-MS/MS with MRM was used to identify RvD4 by monitoring for transitions like m/z 375 > 101. pnas.orgpnas.org

This technique has been successfully employed to detect RvD4 in various biological matrices, including human and mouse bone marrow, inflammatory exudates, and in vitro cell incubations. nih.govoup.comnih.gov For example, LC-MS/MS profiling identified bioactive amounts of RvD4 in human bone marrow at approximately 1 pg/mL and in mouse bone marrow at 12 pg per femur and tibia. nih.govoup.com

Table 1: LC-MS/MS Parameters for RvD4 Detection

ParameterDetails
Ionization Mode Negative Ion Mode
Precursor Ion (m/z) 375
Product Ion (m/z) 101
Instrumentation QTRAP 5500, Sciex 6500+

This table summarizes typical parameters used in the detection of RvD4 by LC-MS/MS, as reported in scientific literature. nih.govpnas.org

Use of Deuterium-Labeled Precursors for Biosynthesis Tracing

To trace the biosynthetic pathways of RvD4 and distinguish it from endogenous pools, researchers utilize stable isotope-labeled precursors, such as deuterium-labeled docosahexaenoic acid (DHA). When cells are incubated with these labeled precursors, the resulting RvD4 will incorporate the deuterium (B1214612) atoms, leading to a mass shift that is detectable by LC-MS/MS. This allows for the unambiguous tracking of its formation.

Furthermore, deuterium-labeled internal standards, such as d5-RvD2, are crucial for accurate quantification in LC-MS/MS analysis. nih.gov These standards are added to samples at a known concentration before extraction and analysis. By comparing the signal of the endogenous, unlabeled RvD4 to the signal of the labeled internal standard, researchers can correct for any sample loss during preparation and for variations in instrument response, thereby ensuring precise and accurate measurement. nih.govnih.gov For example, deuterium-labeled standards like d4-LTB4, d4-5S-HETE, and d4-PGE2 have been used for quantification and recovery purposes in lipid mediator profiling. nih.gov

Spectroscopic Analysis (e.g., UV-chromophore, NMR for synthetic validation)

Spectroscopic techniques are indispensable for the structural elucidation and validation of synthetically produced RvD4. pnas.orgpnas.org Before a synthetic compound can be used in biological assays, it is crucial to confirm that its chemical structure is identical to the naturally occurring molecule.

Ultraviolet (UV) Spectroscopy: RvD4 possesses a conjugated triene structure which gives it a characteristic UV absorption spectrum. This UV chromophore is a key feature used for its detection and initial characterization during liquid chromatography. harvard.edupnas.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure of a molecule, including the connectivity of atoms and their spatial arrangement (stereochemistry). mdpi.com Two-dimensional correlated spectroscopy (2D COSY) NMR has been used to provide full and detailed proton assignments for intermediates in the resolvin biosynthesis pathway, confirming their structure. pnas.orgpnas.org This level of structural detail is essential for validating the stereochemically pure form of synthetic RvD4. pnas.orgpnas.org The complete stereochemical assignment of RvD4 is 4S,5R,17S-trihydroxy-6E,8E,10Z,13Z,15E,19Z-hexaenoic acid. pnas.orgebi.ac.uk

Cell Culture and Functional Assays

To understand the biological functions of RvD4, researchers utilize various cell culture systems and functional assays. These in vitro models allow for the investigation of RvD4's effects on specific cell types and cellular processes.

Primary Cell Isolation and Culture

Primary cells, which are isolated directly from tissues, provide a more physiologically relevant model compared to immortalized cell lines. A variety of primary human and rat cells have been used in studies of RvD4 and other resolvins.

Human and Rat Conjunctival Goblet Cells: These cells are crucial for producing mucin, a key component of the tear film that protects the ocular surface. arvojournals.orgnih.govcore.ac.uk Studies have used cultured rat conjunctival goblet cells to investigate the effects of resolvins on mucin secretion. arvojournals.orgnih.gov Protocols for isolating and culturing primary human conjunctival epithelial and goblet cells have also been described. uu.nlresearchgate.net

Dental Pulp Cells: The role of resolvins in dental pulp inflammation and regeneration is an active area of research.

Macrophages: These immune cells are central to the inflammatory response and its resolution. nih.gov Human monocyte-derived macrophages, often polarized to an M2 (pro-resolving) phenotype, are frequently used to study the effects of resolvins on phagocytosis and efferocytosis. pnas.orgnih.gov

Neutrophils: As first responders to infection and injury, neutrophils play a critical role in inflammation. ashpublications.org The interaction of RvD4 with human neutrophils is studied to understand its role in modulating neutrophil functions like infiltration and phagocytosis. nih.govpnas.org

Myoblasts: These are the precursors to muscle cells and are relevant in studying tissue repair and regeneration.

Endothelial Cells: These cells line blood vessels and are involved in the transcellular biosynthesis of D-series resolvins. nih.govmdpi.comfrontiersin.org

Human Placental Cells: The placenta is a source and target of SPM signaling. mdpi.com Studies have examined the expression of resolvin receptors in placental tissues, including extravillous trophoblasts and vascular smooth muscle cells, to understand their potential roles in pregnancy. mdpi.comaging-us.com

Phagocytosis and Efferocytosis Assays

A key function of pro-resolving mediators like RvD4 is to enhance the clearance of pathogens and cellular debris. This is assessed through phagocytosis and efferocytosis assays.

Phagocytosis Assays: These assays measure the ability of phagocytic cells, such as neutrophils and macrophages, to engulf pathogens like bacteria. nih.gov In a typical assay, fluorescently labeled bacteria (e.g., E. coli) are incubated with primary human phagocytes in the presence or absence of RvD4. nih.govresearchgate.net The uptake of the fluorescent bacteria by the cells is then quantified, often using flow cytometry or fluorescence microscopy. nih.govresearchgate.net Studies have shown that native RvD4 significantly increases the phagocytosis of E. coli by both human neutrophils and monocytes. nih.govoup.com

Efferocytosis Assays: Efferocytosis is the specific phagocytosis of apoptotic (dying) cells, a crucial process for the resolution of inflammation. pnas.org To assess efferocytosis, apoptotic cells (often neutrophils) are generated, labeled with a fluorescent dye, and then co-cultured with macrophages. nih.govacs.org The effect of RvD4 on the engulfment of these apoptotic cells by macrophages is then measured. ebi.ac.uknih.gov RvD3, a related resolvin, is known to enhance macrophage efferocytosis. pnas.orgpnas.org

Table 2: Research Findings on RvD4 Cellular Functions

Cell TypeAssayFinding
Human Neutrophils PhagocytosisRvD4 (>50% increase) enhanced E. coli phagocytosis.
Human Monocytes PhagocytosisRvD4 (>50% increase) enhanced E. coli phagocytosis.
Human M2 Macrophages EfferocytosisRelated resolvins enhance efferocytosis of apoptotic neutrophils.

This table summarizes key findings from functional assays investigating the effects of RvD4 on primary cells, with data derived from scientific publications. nih.govpnas.org

Mucin Secretion Assays

Mucin secretion assays are critical for understanding the role of 4S,5R-17S-resolvin (Resolvin D4 or RvD4) in mucosal health and disease. These assays typically involve the use of cultured conjunctival goblet cells, which are responsible for producing and secreting mucins that form the protective mucous layer of the ocular surface.

In these studies, goblet cells are cultured and then stimulated with various agents to induce mucin secretion. The amount of mucin released into the culture medium is then quantified, often using an enzyme-linked immunosorbent assay (ELISA)-based method. To investigate the effect of RvD4, cells can be pre-treated with the compound before stimulation with an inflammatory mediator, such as histamine. For instance, studies have shown that while some resolvins like RvD1 and RvD2 can stimulate mucin secretion on their own, they can also counter-regulate histamine-induced secretion in conjunctival goblet cells. mdpi.com This dual action highlights the complex regulatory role of resolvins in maintaining mucosal homeostasis. mdpi.com

The findings from these assays provide direct evidence of the functional impact of RvD4 on mucin-producing cells and contribute to our understanding of its potential in managing conditions characterized by abnormal mucus production, such as dry eye disease or allergic conjunctivitis.

Intracellular Calcium ([Ca2+]i) Measurements

Intracellular calcium ([Ca2+]i) is a universal second messenger that plays a pivotal role in a wide array of cellular processes, including secretion, proliferation, and signal transduction. capes.gov.br Measuring changes in [Ca2+]i is a key method to elucidate the signaling pathways activated by this compound.

This technique commonly employs fluorescent calcium indicators, such as Fura-2/AM, which are loaded into cells. acs.org When these indicators bind to calcium, their fluorescence properties change, and this change can be detected and quantified using a fluorescence plate reader or microscope. capes.gov.br This allows for real-time monitoring of [Ca2+]i changes in response to stimuli.

In the context of RvD4 research, this methodology can be used to determine if the compound elicits a calcium response in target cells. For example, studies on other resolvins have demonstrated their ability to induce increases in [Ca2+]i in conjunctival goblet cells, a response that is often linked to mucin secretion. mdpi.com Furthermore, researchers can investigate whether RvD4 modulates calcium signals initiated by other inflammatory mediators. For instance, it has been shown that RvD4 can mediate the phosphorylation of ERK1/2 and STAT3 independently of intracellular calcium mobilization in human neutrophils. ashpublications.org This suggests that RvD4 can act through both calcium-dependent and independent pathways.

By chelating extracellular calcium with agents like EGTA, it is possible to distinguish between calcium influx from the extracellular space and release from intracellular stores, providing deeper insights into the specific mechanisms of calcium signaling activated by RvD4. researchgate.net

Signaling Pathway Inhibition Studies

To dissect the specific molecular pathways through which this compound exerts its effects, researchers employ signaling pathway inhibition studies. This approach involves the use of pharmacological inhibitors or antagonists that selectively block the activity of specific enzymes or receptors within a signaling cascade.

For example, to determine if a particular G protein-coupled receptor (GPCR) is involved in mediating the actions of RvD4, cells can be pre-treated with a specific antagonist for that receptor before stimulation with RvD4. researchgate.net If the cellular response to RvD4 is diminished or abolished in the presence of the antagonist, it provides strong evidence for the involvement of that receptor. researchgate.net

Similarly, inhibitors of downstream signaling molecules, such as protein kinases (e.g., PKA, PLC) or transcription factors (e.g., NF-κB), can be used to map out the intracellular signaling cascade. mdpi.commdpi.com For instance, studies on other resolvins have used inhibitors to show that their effects on mucin secretion and calcium mobilization are dependent on specific signaling pathways. mdpi.com Research on RvD4 has indicated that it can mediate phosphorylation of ERK1/2 and STAT3, and inhibitors of these pathways could be used to confirm their role in RvD4's actions. ashpublications.org

These inhibition studies are crucial for identifying the molecular targets of RvD4 and understanding the precise mechanisms by which it regulates cellular functions.

Immunoblotting (Western Blot) for Protein Expression and Phosphorylation

Immunoblotting, commonly known as Western blotting, is a powerful technique used to detect and quantify specific proteins in a sample. jacksonimmuno.com This method is invaluable in studying the effects of this compound on protein expression and signaling pathways. bio-rad.com

The process involves separating proteins from a cell or tissue lysate by size using gel electrophoresis. proteinbiotechnologies.com The separated proteins are then transferred to a membrane, which is subsequently incubated with a primary antibody that specifically binds to the target protein. A secondary antibody, which is conjugated to an enzyme or fluorophore, is then used to detect the primary antibody, allowing for visualization and quantification of the protein of interest. jacksonimmuno.com

In RvD4 research, Western blotting can be used to:

Determine the expression levels of key proteins: This can include receptors that may be involved in mediating the effects of RvD4, or enzymes involved in inflammatory processes. For example, Western blotting has been used to validate the expression of the resolvin D2 receptor (DRV2) in primary keratinocytes. nih.gov

Assess the phosphorylation status of signaling proteins: Phosphorylation is a key mechanism for activating or deactivating proteins in signaling cascades. By using antibodies that specifically recognize the phosphorylated form of a protein, researchers can determine if RvD4 treatment leads to the activation of specific signaling pathways. For example, this technique could be used to confirm the finding that RvD4 mediates the phosphorylation of ERK1/2 and STAT3. ashpublications.org

Quantitative Western blotting, when performed with appropriate normalization controls, can provide semi-quantitative data on changes in protein expression or phosphorylation, offering valuable insights into the molecular mechanisms of RvD4 action. bio-rad.comthermofisher.com

Molecular Biology and Genetic Manipulation

Gene Expression Analysis (e.g., RT-qPCR for mRNA, Multiplex Cytokine Analysis for protein)

Analyzing changes in gene expression at both the mRNA and protein levels is fundamental to understanding the molecular impact of this compound.

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR): RT-qPCR is a highly sensitive and specific technique used to measure the levels of messenger RNA (mRNA) for specific genes. sigmaaldrich.cnthermofisher.com The process involves converting mRNA from a sample into complementary DNA (cDNA), which is then amplified and quantified in real-time. sigmaaldrich.cn This allows for the determination of relative changes in gene expression in response to RvD4 treatment.

For example, RT-qPCR can be used to assess the effect of RvD4 on the expression of genes encoding for pro-inflammatory cytokines, chemokines, or enzymes involved in the inflammatory process. nih.gov This technique has been employed to show that other resolvins can reverse the pro-inflammatory gene expression changes induced by stimuli like IL-1β. nih.gov

Multiplex Cytokine Analysis: To measure the levels of multiple proteins simultaneously, particularly cytokines and chemokines, researchers use multiplex immunoassays. criver.com These assays, often based on technologies like Luminex xMAP, utilize beads coated with specific antibodies to capture and quantify dozens of different analytes from a single small sample. criver.comsigmaaldrich.com

This high-throughput approach provides a comprehensive profile of the inflammatory mediators that are modulated by RvD4. For instance, multiplex analysis can reveal whether RvD4 treatment leads to a decrease in pro-inflammatory cytokines (e.g., IL-6, TNF-α) and an increase in anti-inflammatory cytokines. researchgate.netnih.gov This method is particularly useful for analyzing the complex cytokine milieu in biological fluids or cell culture supernatants. bio-rad.com

Together, these gene expression analysis techniques offer a detailed picture of how RvD4 modulates cellular function at the molecular level, providing insights into its anti-inflammatory and pro-resolving mechanisms.

Preclinical Animal Models

Advanced research into the bioactions of this compound (Resolvin D4) utilizes a variety of preclinical animal models. These models are instrumental in elucidating the compound's role in various pathophysiological processes, from ischemic injury to inflammatory diseases. The following subsections detail the application and findings of Resolvin D4 studies within specific, well-established murine models.

Murine Models of Hind Limb Ischemia (HLI)

Murine models of hind limb ischemia (HLI) are a standard for studying tissue injury, revascularization, and the inflammatory response following the surgical ligation of the femoral artery. pnas.org These models are particularly useful for investigating second-organ injury, where an ischemic event in one part of the body leads to tissue damage in another, often due to a systemic inflammatory response. nih.gov

Research utilizing the HLI model has demonstrated that this compound is endogenously produced in response to ischemic injury. nih.govpas-meeting.org In a study involving permanent femoral artery ligation in mice, levels of Resolvin D4 were quantified in the bone marrow. The results showed a significant, transient increase in Resolvin D4 one day after the induction of ischemia, which then returned to near-baseline levels by day five, indicating its temporal regulation during the acute phase of injury. pas-meeting.org

Furthermore, in a related model of HLI followed by reperfusion, intravenously administered Resolvin D4 demonstrated organ-protective effects. pas-meeting.org Specifically, it reduced the infiltration of neutrophils into the lungs, a common second-organ injury following limb ischemia-reperfusion. pas-meeting.orgfrontiersin.org This was quantified by measuring myeloperoxidase (MPO) levels, an enzyme abundant in neutrophils. Treatment with Resolvin D4 led to an approximately 50% reduction in lung MPO levels compared to controls, highlighting its potent anti-inflammatory and organ-protective actions. pas-meeting.org

Table 1: Endogenous Resolvin D4 Production in Murine Hind Limb Ischemia
Time PointResolvin D4 Level (pg/femur and tibia)
Sham Operation12.4 ± 3.5
1 Day Post-HLI455 ± 170
5 Days Post-HLI9.7 ± 1.8

Cecal Ligation and Puncture (CLP) Sepsis Models

The cecal ligation and puncture (CLP) model is a widely used experimental model that mimics the complex polymicrobial peritonitis and subsequent sepsis seen in human patients. nih.govmdpi.com This model is considered the gold standard for sepsis research because it replicates the systemic inflammatory response, organ dysfunction, and immunosuppression that characterize clinical sepsis. nih.gov

Studies involving the CLP model have implicated this compound in the resolution of inflammation and improvement of survival. One study investigated the role of autophagy in the function of mesenchymal stromal cells (MSCs) during sepsis. It was found that autophagy-deficient MSCs (Beclin+/-) were less effective at improving survival in septic mice compared to wild-type (WT) MSCs. pas-meeting.org Mass spectrometry analysis revealed that these autophagy-deficient MSCs produced lower levels of specialized pro-resolving mediators, including Resolvin D1 and Resolvin D4. pas-meeting.org

Crucially, when the deficient MSCs were conditioned with a combination of Resolvin D1 and Resolvin D4, their therapeutic efficacy was restored, significantly increasing the survival rate in the CLP model to levels comparable to that of WT MSCs. pas-meeting.org This finding underscores the importance of Resolvin D4 in mediating the protective effects of cell-based therapies in sepsis. Other research has shown that Resolvin D4 can enhance bacterial clearance and stimulate the phagocytic activity of neutrophils, monocytes, and macrophages, further contributing to its beneficial role in infectious inflammation. researchgate.net

Table 2: Effect of Resolvin D1 and D4 Conditioning on Survival in CLP Sepsis Model with Autophagy-Deficient MSCs
Treatment GroupSurvival Rate (%)
Control (Fibroblasts)33.3 ± 6.5
Beclin+/- MSCs33.3 ± 6.5
WT MSCs76 ± 10.3
Beclin+/- MSCs + RvD1/RvD4Increased to level of WT MSCs

Porphyromonas gingivalis-induced Periodontitis Models

Porphyromonas gingivalis is a keystone pathogen implicated in the development of periodontitis, a chronic inflammatory disease that leads to the destruction of the tooth-supporting tissues, including the alveolar bone. frontiersin.org Animal models using oral inoculation with P. gingivalis are employed to study the pathogenesis of periodontitis and to evaluate potential therapeutic interventions that can modulate the host's immune and inflammatory responses. frontiersin.orgoatext.com

Research has shown a link between diet, circulating levels of this compound, and periodontal health in a P. gingivalis inoculation model. A study in normal-weight mice found that those fed a diet enriched with oleic acid (OA-ED), a key component of the Mediterranean diet, exhibited improved oral trabecular bone micro-architecture after being challenged with P. gingivalis. frontiersin.org

Lipid mediator profiling revealed that this protective effect was associated with enhanced circulating levels of pro-resolving mediators, specifically Resolvin D4 and 4-hydroxy-docosahexaenoic acid (4-HDHA). frontiersin.orgfrontiersin.org In contrast, mice fed a diet enriched with palmitic acid did not show these benefits. frontiersin.org Further in vitro experiments demonstrated that Resolvin D4 improved the differentiation of primary osteoblast cultures and reduced the expression of factors that promote the formation of osteoclasts, the cells responsible for bone resorption. frontiersin.org These findings suggest that nutritional strategies that increase endogenous Resolvin D4 levels can support bone tissue resilience against bacterial-induced inflammatory bone loss. frontiersin.org

Table 3: Effect of Oleic Acid-Enriched Diet (OA-ED) on Circulating Pro-Resolving Mediators Following P. gingivalis Inoculation
Dietary GroupKey Findings
OA-ED + P. gingivalisImproved oral trabecular bone micro-architecture
Enhanced circulating levels of Resolvin D4 and 4-HDHA
PA-ED + P. gingivalisNo improvement in bone micro-architecture or pro-resolving mediators

Duchenne Muscular Dystrophy (mdx) Mouse Models

Duchenne muscular dystrophy (DMD) is a severe, X-linked genetic disorder characterized by progressive muscle degeneration and chronic inflammation. embopress.orgnih.gov The mdx mouse is the most commonly used animal model for DMD, possessing a mutation in the dystrophin gene that leads to a phenotype of muscle necrosis and inflammation, particularly in the diaphragm. embopress.org

Table 4: Lipid Mediator Profile in Gastrocnemius Muscle of WT vs. mdx Mice
Lipid MediatorRelative Level in mdx vs. WT Muscle
Resolvin D Isoforms (including RvD4)Present
Prostaglandins (PGE₂, PGF₂α)Increased (~3-fold)
Leukotriene B₄ (LTB₄)Increased
Thromboxane B₂ (TXB₂)Increased
Prostaglandins/Resolvin-D Ratio2.5-fold higher

Behavioral Assays in Pain Models

To understand the analgesic properties of resolvins, researchers utilize various animal models of pain that mimic human conditions. mdpi.com These models are essential for evaluating the efficacy of compounds like this compound in alleviating pain-like behaviors. unicampus.it

Mechanical Allodynia: This is a pain response to a stimulus that does not normally provoke pain. In laboratory settings, it is often assessed using the von Frey filament test. mdpi.com Studies have shown that D-series resolvins can attenuate mechanical allodynia in models of neuropathic and inflammatory pain. mdpi.comunicampus.it For instance, in a model of chemotherapy-induced peripheral neuropathy (CIPN), intraperitoneal injection of Resolvin D1 (RvD1) was found to attenuate mechanical allodynia. mdpi.com Similarly, intrathecal pre-administration of Resolvin D2 (RvD2) prevented persistent mechanical allodynia after peripheral nerve trauma. mdpi.com

Heat Hyperalgesia: This refers to an increased sensitivity to a painful heat stimulus. The hot plate test is a common method to evaluate this, where the latency of the animal's response to a heated surface is measured. mdpi.com Intrathecal injection of RvD2 has been shown to attenuate heat hyperalgesia in pain models. mdpi.commdpi.com Research indicates that pre-treatment with RvD2 can prevent heat hyperalgesia associated with nerve injury and bone cancer pain. mdpi.com

These behavioral assays are critical for demonstrating the potential of resolvins to counteract pain hypersensitivity. mdpi.comunicampus.it The findings from these studies suggest that resolvins act by modulating inflammatory mediators and glial activation in the spinal cord and dorsal root ganglia. mdpi.com

Table 1: Summary of Behavioral Assays in Pain Models for D-Series Resolvins

Pain ModelResolvin StudiedBehavioral AssayKey Finding
Chemotherapy-Induced Peripheral NeuropathyResolvin D1Mechanical Allodynia, Heat HyperalgesiaAttenuated mechanical allodynia and thermal hyperalgesia. mdpi.com
Peripheral Nerve TraumaResolvin D2Mechanical Allodynia, Heat HyperalgesiaPrevented persistent mechanical allodynia and heat hyperalgesia. mdpi.com
Bone Cancer PainResolvin D2Mechanical Allodynia, Heat HyperalgesiaRelieved established bone cancer pain. mdpi.com
Inflammatory PainResolvin E1Thermal HyperalgesiaAttenuated heat hyperalgesia. mdpi.com

Imaging Techniques

Advanced imaging techniques provide non-invasive ways to visualize and quantify physiological and pathological processes related to inflammation and tissue injury where this compound may play a role.

Laser Doppler Perfusion Imaging (LDPI): LDPI is a non-invasive technique used to map tissue blood perfusion over a specific area. medata.cz It works by illuminating the tissue with a low-power laser beam and detecting the Doppler shift in the backscattered light from moving blood cells. medata.czmoor.co.uk This technique is valuable in studies of inflammation, as changes in blood flow are a cardinal sign of the inflammatory response. nih.govnih.gov In the context of arthritis research, for instance, LDPI has been used to monitor increases in tissue perfusion in inflamed joints, providing a quantitative measure of inflammation. nih.govresearchgate.net This allows researchers to assess the efficacy of pro-resolving mediators in reducing inflammation-associated hyperemia.

Microcomputed Tomography (µCT): µCT is a high-resolution, non-destructive imaging technique that provides three-dimensional images of tissue structure. It is particularly useful for examining bone morphology and pathology. While direct imaging of this compound is not performed, µCT can be used to assess the structural outcomes of diseases where this resolvin may have a therapeutic effect, such as in models of bone cancer or arthritis where bone integrity is compromised.

Table 2: Applications of Imaging Techniques in Resolvin Research

Imaging TechniquePrincipleApplication in Resolvin-Related Research
Laser Doppler Perfusion Imaging (LDPI)Measures microvascular blood flow based on the Doppler shift of laser light scattered by moving blood cells. medata.czmoor.co.ukQuantifying changes in tissue perfusion in inflammatory models (e.g., arthritis) to assess the anti-inflammatory effects of resolvins. nih.govresearchgate.net
Microcomputed Tomography (µCT)Provides high-resolution 3D images of tissue structure using X-rays.Assessing structural changes in bone and joints in diseases like arthritis and bone cancer, where resolvins may have protective effects.

Receptor Identification Techniques

Resolvins exert their biological effects by binding to specific G protein-coupled receptors (GPCRs). researchgate.netnih.gov Identifying these receptors is crucial for understanding their mechanism of action and for developing targeted therapeutics.

G protein-coupled receptor-β-arrestin-based screening: This is a powerful method for identifying ligands for GPCRs and for studying receptor activation. nih.gov Upon agonist binding, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins. nih.govpromega.com This interaction can be monitored using various assay formats, such as bioluminescence resonance energy transfer (BRET) or enzyme complementation assays. promega.com These screening methods allow for high-throughput identification of compounds that modulate GPCR activity. rsc.org While specific screening for this compound receptors is an ongoing area of research, related D-series resolvins like RvD1 have been shown to interact with GPCRs such as GPR32. guidetopharmacology.org β-arrestin recruitment assays are instrumental in confirming such interactions and in discovering new receptor-ligand pairings for the resolvin family. nih.govacs.org

Synthesis Methods for this compound and Analogues

The limited availability of this compound from natural sources necessitates chemical synthesis to obtain sufficient quantities for research and potential therapeutic development. nih.gov

Total Organic Synthesis: This is the primary method for producing this compound and its analogues. nih.govrsc.org The complete stereochemistry of Resolvin D4 (4S,5R,17S-trihydroxy-docosa-6E,8E,10Z,13Z,15E,19Z-hexaenoic acid) has been established through total synthesis. nih.govharvard.edu These synthetic routes are often complex, multi-step processes that require precise control of stereochemistry at multiple chiral centers and for the geometry of the double bonds. rsc.orgacs.org

Key strategies in the total synthesis of D-series resolvins include:

Convergent synthesis: This approach involves the synthesis of several key fragments of the molecule which are then coupled together. acs.orgnih.govresearchgate.net For example, the synthesis of a related compound, 4S,5R-RCTR1, involved the convergent synthesis of two key fragments that were then joined. nih.govresearchgate.net

Stereoselective reactions: Reactions such as the Wittig reaction are employed to control the geometry of the double bonds in the polyene backbone. rsc.org

Chiral pool synthesis: This strategy utilizes readily available chiral starting materials to introduce the desired stereochemistry. rsc.org

The development of efficient and scalable total synthesis methods is critical for advancing the study of this compound and for the creation of novel analogues with improved stability or potency. nih.govgoogle.com The synthesis of isomers and analogues also allows for structure-activity relationship studies, providing insights into the critical structural features required for biological activity. nih.govresearchgate.net

Future Research Directions and Unanswered Questions

Elucidation of Further Downstream Signaling Events

While the pro-resolving functions of RvD4 are recognized, the precise intracellular signaling cascades it triggers remain largely unmapped. Initial studies have shown that D-series resolvins can influence pathways like the PI3K-AKT-mTOR-S6 pathway in keratinocytes to promote migration and tissue repair. nih.gov General signaling pathways for the broader resolvin family, including the inhibition of NF-κB and modulation of MAPK pathways, have also been described. frontiersin.orgmdpi.com However, the specific downstream effectors of RvD4 across different cell types are not well defined.

Future investigations should focus on:

Receptor-Specific Signaling: Identifying the primary and potential secondary receptors for RvD4 and characterizing the immediate downstream signaling events following receptor ligation in key immune cells like neutrophils, monocytes, and macrophages.

Pathway Mapping: Utilizing phosphoproteomics and kinome analysis to map the full spectrum of signaling pathways modulated by RvD4 in a cell-specific manner. This would clarify whether pathways like PI3K/Akt and MAPK are universally activated or are context-dependent. frontiersin.org

Metabolic Signaling: Investigating the signaling roles of RvD4 metabolites. The identification of metabolites such as 17-oxo-RvD4, which appears to be inactive, suggests that metabolic inactivation is a key control point. nih.gov Research is needed to determine if other metabolites have distinct biological activities or if they participate in feedback regulation. nih.govnih.gov

Investigation of Cross-talk with Other Pro-resolving Mediators

The resolution of inflammation is orchestrated by a complex network of mediators. mdpi.com Evidence suggests that RvD4 can stimulate the biosynthesis of other resolvins, indicating a potential for synergistic or amplifying effects within the resolvin family. nih.gov However, the extent and functional consequences of this interplay, as well as its cross-talk with other SPM families, are unknown.

Key unanswered questions include:

SPM Network Amplification: Which specific resolvins or other SPMs (e.g., lipoxins, protectins, maresins) are produced in response to RvD4 signaling?

Functional Synergy: Do combinations of RvD4 and other SPMs exert synergistic effects on leukocyte functions, such as phagocytosis and efferocytosis, or on tissue regeneration?

Temporal Regulation: How does RvD4 influence the temporal sequence of mediator production during the resolution phase? Does it initiate a broader "pro-resolving" lipid mediator class switching?

Role of Endogenous 4S,5R-17S-Resolvin in Homeostasis vs. Inflammation Resolution

Specialized pro-resolving mediators are critical for restoring tissue homeostasis after inflammation. mdpi.com RvD4 has been detected at basal levels in tissues like bone marrow and is dramatically upregulated during ischemic injury, suggesting it plays a role in both maintaining homeostasis and actively driving the resolution of inflammation. nih.govnih.gov Differentiating these roles is crucial for understanding its physiological importance.

Future research should aim to:

Quantify Basal vs. Inflammatory Levels: Systematically measure the endogenous levels of RvD4 in various tissues and biological fluids during both healthy homeostatic conditions and throughout the time course of an acute inflammatory response.

Define Homeostatic Functions: Investigate the function of basal RvD4 levels. For example, does it contribute to immune cell surveillance, tissue integrity, or the regulation of progenitor cell function in the bone marrow? nih.gov

Identify Biosynthetic Triggers: Determine the specific stimuli that trigger the switch from basal to high-level RvD4 production during an inflammatory response.

Detailed Studies on Tissue-Specific Responses

The biological actions of resolvins can be highly dependent on the cellular and tissue microenvironment, largely due to the differential expression of their receptors. nih.govmdpi.com Initial findings have demonstrated the protective effects of RvD4 in specific contexts, such as reducing lung injury following ischemia and promoting re-epithelialization in skin wounds. nih.govnih.gov Furthermore, its biosynthesis has been linked to specific cell types, including neutrophils and M2 macrophages. nih.gov A broader understanding of its actions across different organ systems is needed.

Areas for focused investigation include:

Organ-Specific Actions: Systematically evaluating the efficacy and mechanisms of RvD4 in preclinical models of inflammation in other vital organs, such as the kidney, heart, and central nervous system.

Cellular Targets in Tissues: Identifying the primary cellular targets of RvD4 within complex tissues. For instance, in the skin, it acts on epidermal keratinocytes, but its effects on fibroblasts, endothelial cells, and resident immune cells are less clear. nih.gov

Biosynthesis in Different Tissues: Characterizing which cell types are the primary producers of RvD4 in different tissues and how this local production contributes to organ-specific resolution programs. nih.gov

Exploration of Long-Term Effects and Regulatory Feedback Loops

Most studies on RvD4 have focused on its role in acute inflammation. The long-term consequences of sustained RvD4 signaling and the presence of regulatory feedback mechanisms are critical areas for future exploration, particularly concerning chronic inflammatory diseases.

Research should address:

Chronic Inflammation Models: Assessing the effects of sustained RvD4 activity in models of chronic inflammatory conditions such as arthritis, inflammatory bowel disease, or atherosclerosis.

Feedback Mechanisms: Investigating potential negative feedback loops. Does RvD4 upregulate the expression of enzymes responsible for its own catabolism into inactive products like 17-oxo-RvD4? nih.gov Does chronic exposure lead to receptor desensitization or downregulation?

Gene Regulation: Determining if RvD4 signaling leads to long-term changes in gene expression in target cells that either promote a sustained pro-resolving phenotype or, conversely, lead to adaptive resistance.

Potential for Novel Therapeutic Strategies and Biomarker Development (Preclinical Focus)

The potent organ-protective and pro-resolving actions of RvD4 make it an attractive candidate for therapeutic development. nih.govnih.gov Its dynamic regulation during injury also suggests potential as a biomarker. nih.gov Translating these possibilities requires focused preclinical research.

Future preclinical studies should prioritize:

Development of Stable Analogs: Synthesizing and evaluating metabolically stable analogs of RvD4 to enhance its therapeutic window and bioavailability for potential clinical use.

Biomarker Validation: Developing sensitive and specific assays to quantify RvD4 in human plasma and other biological fluids. Studies should then correlate these levels with disease activity and resolution in various inflammatory conditions to validate its potential as a biomarker for monitoring the resolution phase.

Efficacy in Diverse Disease Models: Expanding the testing of RvD4 or its stable analogs in a wider range of preclinical disease models to identify the most promising therapeutic indications. The enhancement of neutrophil and monocyte phagocytosis is a key function that could be leveraged in infectious disease models. nih.govnih.gov

Data Tables

Table 1: Observed Preclinical Actions of this compound (Resolvin D4)

Biological Action Model System Key Finding Reference(s)
Organ Protection Mouse Ischemia/Reperfusion Reduced second organ (lung) reperfusion injury by over 50%. nih.gov
Phagocytosis Enhancement Human Whole Blood Increased neutrophil and monocyte phagocytosis of E. coli by over 40%. nih.govnih.gov
Tissue Repair Mouse and Pig Skin Wounds Expedited re-epithelialization of wounds. nih.gov
Cell Migration Human Epidermal Keratinocytes Enhanced cell migration in vitro. nih.gov

Table 2: Key Unanswered Questions for Future Resolvin D4 Research

Research Area Key Question Rationale
Signaling What are the complete, cell-specific downstream signaling pathways for RvD4? To move beyond general resolvin pathways and understand the precise mechanisms of action.
Cross-talk How does RvD4 interact with and regulate the network of other SPMs? To understand its role within the broader context of the resolution orchestra.
Homeostasis What is the function of basal RvD4 levels in healthy tissues? To determine if RvD4 has a physiological role beyond inflammation resolution.
Tissue Specificity What are the effects of RvD4 in organs beyond the lung and skin? To map its therapeutic potential across a wider range of inflammatory diseases.

| Therapeutics | Can stable RvD4 analogs be developed for chronic inflammatory diseases? | To overcome the short half-life of native SPMs and create viable drug candidates. |

Q & A

Q. What are the validated methods for identifying and characterizing 4S,5R-17S-resolvin in biological samples?

Methodological Answer: Identification typically employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) with optimized ionization parameters (e.g., electrospray ionization in negative mode). Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy, particularly 1^1H and 13^13C NMR, to resolve stereochemical features . For quantification, calibration curves using synthetic standards (purity ≥95%, verified via HPLC) are essential. Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. How is this compound synthesized, and what are the critical purity benchmarks?

Methodological Answer: Synthesis involves enzymatic oxidation of docosahexaenoic acid (DHA) using recombinant lipoxygenases (e.g., 15-LOX), followed by chiral resolution via preparative HPLC. Purity benchmarks include:

  • HPLC: ≥95% peak area for the target compound.
  • Mass accuracy: ≤2 ppm deviation in high-resolution MS.
  • Stereochemical integrity: Matching NMR spectra with literature data .
    Note: Replicate synthesis batches (n ≥ 3) are required to validate reproducibility .

Q. What experimental models are used to study the anti-inflammatory mechanisms of this compound?

Methodological Answer:

  • In vitro: Primary human macrophages stimulated with LPS/IFN-γ, with cytokine profiling (ELISA for TNF-α, IL-6) and Western blot for NF-κB pathway markers .
  • In vivo: Murine peritonitis models (e.g., zymosan-induced), with resolvin administered intravenously. Measure leukocyte infiltration via flow cytometry and lipid mediator profiling .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in enzymatic synthesis while minimizing side products?

Methodological Answer: Use design of experiments (DoE) to assess factors like pH, temperature, and enzyme-to-substrate ratio. Response surface methodology (RSM) identifies optimal conditions. For example:

  • Central composite design: 3 factors, 20 runs.
  • Critical parameters: pH 7.4, 37°C, and 1:50 enzyme:DHA ratio maximize yield (reported ~60% conversion) .
    Note: Monitor side products (e.g., epoxide derivatives) via LC-MS and adjust reaction quenching times to minimize degradation .

Q. How should contradictory data on this compound’s receptor specificity be resolved?

Methodological Answer:

  • Meta-analysis: Aggregate data from independent studies (≥5) using random-effects models to account for heterogeneity.
  • Receptor binding assays: Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for ALX/FPR2 vs. GPR32 receptors. Include negative controls (e.g., receptor-knockout cells) .
  • Triangulation: Cross-validate findings with gene expression profiling (RNA-seq) of resolvin-treated cells to identify downstream pathways .

Q. What strategies address low recovery rates of this compound in complex biological matrices?

Methodological Answer:

  • Solid-phase extraction (SPE): Use mixed-mode cartridges (e.g., C18/SCX) to enhance lipid recovery. Pre-condition with methanol and elute with 80% acetonitrile/0.1% acetic acid .
  • Matrix-matched calibration: Spike resolvin into pooled control plasma to correct for ion suppression .
  • Internal standards: Deuterated resolvin analogs (e.g., d4-4S,5R-17S-resolvin) improve quantification accuracy .

Q. How can functional studies distinguish this compound’s actions from other SPMs (specialized pro-resolving mediators)?

Methodological Answer:

  • Knockout models: Use CRISPR-Cas9 to delete putative resolvin receptors (e.g., ALX/FPR2) and compare responses to wild-type .
  • Lipidomics profiling: Employ untargeted LC-MS to quantify concurrent SPMs (e.g., resolvin D1, maresin) and assess crosstalk .
  • Dose-response curves: Establish EC50 values for resolvin-specific effects (e.g., neutrophil apoptosis) vs. other SPMs .

Q. What statistical approaches are recommended for analyzing resolvin’s dose-dependent effects in preclinical studies?

Methodological Answer:

  • Nonlinear regression: Fit data to sigmoidal curves (e.g., four-parameter logistic model) to determine EC50/IC50.
  • ANOVA with post hoc tests: Use Tukey’s HSD for multiple comparisons across dose groups.
  • Power analysis: Predefine sample sizes (n ≥ 6/group) to detect ≥30% effect size (α = 0.05, power = 0.8) .

Q. Key Recommendations for Rigor

  • Replication: Independent validation of synthesis protocols and biological assays is mandatory .
  • Transparency: Publish raw LC-MS/NMR data in supplementary materials to enable reanalysis .
  • Ethics: Adhere to ARRIVE guidelines for preclinical studies to minimize bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.